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Foundational

2-(1H-Imidazol-2-YL)-5-methoxyphenol: Molecular Architecture, Photophysics, and Therapeutic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemical properties, ESIPT photophysics, and targeted drug design methodologies. Executive Summary The compound 2-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemical properties, ESIPT photophysics, and targeted drug design methodologies.

Executive Summary

The compound 2-(1H-imidazol-2-yl)-5-methoxyphenol (CAS: 1314912-70-3) represents a highly versatile bidentate scaffold in modern synthetic and medicinal chemistry[1]. Characterized by a 2-(1H-imidazol-2-yl)phenol (HPI) core functionalized with a 5-methoxy group, this molecule exhibits unique physicochemical properties driven by strong intramolecular hydrogen bonding. This technical guide explores its structural dynamics, its role as a fluorescent probe via Excited-State Intramolecular Proton Transfer (ESIPT), and its critical utility as a pharmacophore in the development of targeted therapeutics, particularly phosphoinositide 3-kinase (PI3K) inhibitors[2].

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 2-(1H-imidazol-2-yl)-5-methoxyphenol stems from the proximity of the phenolic hydroxyl group to the imine nitrogen of the imidazole ring. This ortho-arrangement forces the molecule into a highly planar conformation stabilized by an intramolecular O-H···N hydrogen bond.

The addition of the methoxy group (-OCH₃) at the 5-position acts as a strong electron-donating group (EDG). By donating electron density through resonance into the phenol ring, it increases the electronegativity of the phenolic oxygen, thereby strengthening the intramolecular hydrogen bond and modulating the HOMO-LUMO energy gap of the molecule.

Quantitative Data Summary

The following table summarizes the core computational and physicochemical properties of the scaffold, providing baseline metrics for assay development and structural modification[1][3].

PropertyValue / Description
IUPAC Name 2-(1H-imidazol-2-yl)-5-methoxyphenol
CAS Number 1314912-70-3
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Topological Polar Surface Area (TPSA) 58.1 Ų
Hydrogen Bond Donors 2 (Phenolic OH, Imidazole NH)
Hydrogen Bond Acceptors 3 (Methoxy O, Phenolic O, Imidazole N)
SMILES String COc1ccc(-c2ncc[nH]2)c(O)c1

Photophysical Dynamics: The ESIPT Mechanism

Because of the pre-existing O-H···N hydrogen bond, 2-(1H-imidazol-2-yl)-5-methoxyphenol is a classic candidate for Excited-State Intramolecular Proton Transfer (ESIPT) [4].

When the molecule absorbs a photon and transitions from the ground state (S₀) to the first excited singlet state (S₁), the electron density redistributes. The phenolic oxygen becomes more acidic, and the imidazole nitrogen becomes more basic. This thermodynamic shift drives an ultrafast (sub-picosecond) proton transfer from the oxygen to the nitrogen, yielding a highly fluorescent Keto* tautomer. The Keto* state then decays back to the ground state via radiative emission, resulting in a characteristically large Stokes shift (often >100 nm) that prevents self-absorption—a critical feature for designing high-resolution fluorescent probes.

ESIPT E_gs Enol (S0) Ground State E_es Enol* (S1) Excited State E_gs->E_es hν (Absorption) K_es Keto* (S1) Excited State E_es->K_es ESIPT (Proton Transfer) K_gs Keto (S0) Ground State K_es->K_gs hν' (Fluorescence) K_gs->E_gs GSIPT (Reverse Transfer)

Figure 1: Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Therapeutic Applications: PI3K Inhibition & Metallodrugs

Beyond photophysics, the 2-(1H-imidazol-2-yl)phenol motif is a privileged scaffold in medicinal chemistry. The N,O-bidentate coordination sphere is highly effective at chelating transition metals (e.g., Zn²⁺, Cu²⁺), making it useful for synthesizing metallo-pharmaceuticals with antimicrobial or anticancer properties[4].

More prominently, this scaffold serves as a critical building block in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors [2]. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies, including hormone receptor-positive breast cancers. By utilizing the 2-(1H-imidazol-2-yl)-5-methoxyphenol core, medicinal chemists can synthesize complex benzoxazepine derivatives. The imidazole ring often engages in critical hydrogen bonding with the hinge region of the PI3K kinase domain, while the methoxy-substituted phenol ring occupies the hydrophobic affinity pocket, driving isoform selectivity (e.g., PI3Kα over PI3Kδ) to minimize gastrointestinal toxicity.

Workflow Ligand 2-(1H-imidazol-2-yl)-5-methoxyphenol (Pharmacophore Core) Mod Structural Modification (N-alkylation & Halogenation) Ligand->Mod Synthetic Chemistry Assay In Vitro Kinase Assay (PI3Kα/δ Selectivity Profiling) Mod->Assay High-Throughput Screening Lead Lead Compound (e.g., Benzoxazepine Derivative) Assay->Lead SAR Optimization

Figure 2: Workflow for utilizing the scaffold in PI3K targeted inhibitor development.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following self-validating protocols detail the utilization of 2-(1H-imidazol-2-yl)-5-methoxyphenol in both photophysical characterization and metallodrug synthesis.

Protocol 1: Spectroscopic Validation of ESIPT Dynamics

Objective: To confirm the presence of the Keto* emission and calculate the Stokes shift, validating the molecule's utility as a fluorescent probe.

  • Solvent Polarity Gradient Preparation:

    • Action: Prepare 10 μM solutions of the compound in a gradient of solvents: Cyclohexane (non-polar, aprotic), Dichloromethane (polar, aprotic), and Ethanol (polar, protic).

    • Causality: ESIPT is highly sensitive to external hydrogen bonding. Protic solvents (Ethanol) will competitively bond with the imidazole nitrogen, disrupting the intramolecular H-bond and quenching the Keto* emission. Aprotic solvents preserve the internal H-bond, allowing ESIPT to proceed.

  • Steady-State UV-Vis & Fluorescence Measurement:

    • Action: Record the absorption spectrum (250–400 nm) to determine the excitation maximum (λ_ex). Excite the samples at λ_ex and record the emission spectrum (350–600 nm).

    • Causality: A dual emission profile (a shorter wavelength Enol* peak and a longer wavelength Keto* peak) or a single highly red-shifted peak confirms the proton transfer. The distance between λ_ex and the Keto* emission peak defines the Stokes shift.

  • Time-Resolved Fluorescence Decay:

    • Action: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime of the Keto* emission band.

    • Causality: Validates the kinetic rate of the tautomerization. A single-exponential decay in aprotic solvents confirms a homogeneous ESIPT population.

Protocol 2: Synthesis of N,O-Chelated Zinc(II) Complexes

Objective: To synthesize a stable metallodrug precursor utilizing the bidentate nature of the scaffold.

  • Ligand Deprotonation:

    • Action: Dissolve 1.0 mmol of 2-(1H-imidazol-2-yl)-5-methoxyphenol in 15 mL of anhydrous methanol. Add 1.1 mmol of triethylamine (Et₃N) dropwise while stirring at room temperature for 30 minutes.

    • Causality: Et₃N acts as a mild base to selectively deprotonate the phenolic OH (pKa ~9-10) without interfering with the imidazole NH, activating the oxygen for metal coordination.

  • Metal Complexation:

    • Action: Slowly add a solution of 0.5 mmol Zinc(II) acetate dihydrate dissolved in 5 mL of anhydrous methanol to the ligand mixture. Reflux the mixture under a nitrogen atmosphere for 4 hours.

    • Causality: A 2:1 Ligand-to-Metal ratio is targeted. Anhydrous conditions prevent the formation of competing aquo-complexes. The acetate acts as an internal buffer, driving the thermodynamic stability of the resulting ZnL₂ complex.

  • Product Isolation and Spectroscopic Validation:

    • Action: Cool the mixture, filter the resulting precipitate, wash with cold methanol, and dry under a vacuum. Perform FTIR spectroscopy on the solid.

    • Causality (Self-Validation): Successful bidentate coordination is confirmed by the complete disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) and a noticeable shift in the imine C=N stretching frequency (~1600 cm⁻¹), proving that both the oxygen and nitrogen atoms are bound to the Zn²⁺ center.

References

  • Molport. "2-(1H-imidazol-2-yl)-5-methoxyphenol | 1314912-70-3". Molport Chemical Database. 1

  • GuideChem. "500195-08-4 C22H16Cl2N2O2 - Chemical Dictionary". GuideChem Database. 3

  • EvitaChem. "Buy 5-Bromo-2-(1H-imidazol-2-yl)phenol (EVT-1674095)". EvitaChem Product Knowledge Base. 4

  • Google Patents. "United States Patent - Benzoxazepine pi3 inhibitors and methods of use (US10851091B2)". USPTO / Googleapis. 2

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(1H-Imidazol-2-YL)-5-methoxyphenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 2-(1H-Imidazol-2-YL)-5-methoxyphenol. W...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 2-(1H-Imidazol-2-YL)-5-methoxyphenol. While direct, in-depth studies on this specific molecule are nascent, its structural motifs—the imidazole ring and a methoxyphenol substituent—are well-represented in a vast array of pharmacologically active agents. This document synthesizes established methodologies and field-proven insights from research on analogous compounds to propose a robust, multi-pronged investigational strategy.

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive effects.[1][2] The phenolic component suggests a potential for antioxidant activity and interaction with enzymes sensitive to redox modulation. This guide will, therefore, focus on elucidating the compound's potential as an antiproliferative agent and an antioxidant, providing detailed, self-validating experimental protocols to rigorously test these hypotheses.

Part 1: Investigation of Antiproliferative and Cytotoxic Effects

A primary avenue of investigation for novel imidazole derivatives is their potential to inhibit cell proliferation, a hallmark of anticancer activity.[3][4] The initial step is to determine the compound's effect on cancer cell viability across a panel of relevant cell lines.

Initial Screening for Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in color formation is indicative of decreased cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 non-small cell lung carcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3][5]

  • Compound Treatment: Prepare a stock solution of 2-(1H-Imidazol-2-YL)-5-methoxyphenol in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Delineating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic and necrotic cells.[6] In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(1H-Imidazol-2-YL)-5-methoxyphenol at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6]

Workflow for Antiproliferative Investigation

G cluster_0 Antiproliferative & Cytotoxicity Assessment A Cancer Cell Line Seeding (e.g., A549, HeLa) B Treatment with 2-(1H-Imidazol-2-YL)-5-methoxyphenol (Dose-Response) A->B C MTT Assay (24, 48, 72h Incubation) B->C D Data Analysis: Determine IC50 Value C->D E Annexin V/PI Staining D->E Use IC50 for further assays F Flow Cytometry Analysis E->F G Determine Mode of Cell Death (Apoptosis vs. Necrosis) F->G

Caption: Workflow for assessing the antiproliferative effects of the compound.

Part 2: Evaluation of Antioxidant and Radical Scavenging Activity

The presence of a phenolic hydroxyl group in the structure of 2-(1H-Imidazol-2-YL)-5-methoxyphenol suggests a potential for antioxidant activity.[7] This can be evaluated using cell-free chemical assays that measure the compound's ability to scavenge stable free radicals.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of a compound.[8] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a colorless or pale yellow hydrazine, and the change in absorbance is measured.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of 2-(1H-Imidazol-2-YL)-5-methoxyphenol in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or quercetin).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity.[9] The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration.

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the compound solution (at various concentrations) to 1 mL of the ABTS•+ working solution.

  • Measurement: After 6 minutes, measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the EC50 value.

Workflow for Antioxidant Activity Screening

G cluster_1 Antioxidant Capacity Assessment H Prepare Compound Dilutions and Positive Control (e.g., Quercetin) I DPPH Radical Scavenging Assay H->I J ABTS Radical Cation Decolorization Assay H->J K Measure Absorbance Change (517 nm for DPPH, 734 nm for ABTS) I->K J->K L Calculate % Scavenging Activity K->L M Determine EC50 Values L->M

Caption: Workflow for evaluating the antioxidant potential of the compound.

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of 2-(1H-Imidazol-2-YL)-5-methoxyphenol
Cell LineIncubation Time (h)IC50 (µM) ± SD
A54924Value
48Value
72Value
HeLa24Value
48Value
72Value
Table 2: Antioxidant Activity of 2-(1H-Imidazol-2-YL)-5-methoxyphenol
AssayEC50 (mg/mL) ± SD
DPPHValue
ABTSValue

Conclusion and Forward Outlook

This technical guide outlines a foundational in vitro strategy to begin characterizing the mechanism of action of 2-(1H-Imidazol-2-YL)-5-methoxyphenol. The proposed experiments will establish whether the compound possesses antiproliferative and/or antioxidant properties. Positive results from these initial screens would warrant a more in-depth investigation into specific molecular targets. For instance, if significant antiproliferative activity is observed, subsequent studies could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family), and kinase inhibition profiling, as many imidazole-based compounds are known to be kinase inhibitors. Similarly, if potent antioxidant activity is confirmed, further experiments could explore its effects on intracellular reactive oxygen species (ROS) levels and the activation of antioxidant response pathways. This structured, hypothesis-driven approach ensures a logical and efficient progression in elucidating the compound's biological function.

References

  • Dake, S. A., Kharat, K. R., Yadav, A. R., Kendrekar, P. S., & Pawar, R. P. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2), 5. [Link]

  • Dake, S. A., Kharat, K. R., Yadav, A. R., Kendrekar, P. S., & Pawar, R. P. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Semantic Scholar. [Link]

  • Xue, N., Yang, X., Wu, R., Chen, J., He, Q., Yang, B., Lu, X., & Hu, Y. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550–2557. [Link]

  • Gómez-Lopera, S., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl). Journal of Medicinal Chemistry, 46(10), 1949-1956. [Link]

  • Khan, I., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9345-9363. [Link]

  • Martínez-Alvarez, R., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 25(8), 1947. [Link]

  • Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Archivos de Medicina, 14(1), 1-6. [Link]

  • Verma, B. K., et al. (2017). Synthesis and biological evaluation of novel imidazole based compounds. Universal Journal of Pharmaceutical Research, 2(1), 19-24. [Link]

  • Mahdavi, M., et al. (2021). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]

  • Kumar, P., et al. (2024). A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. Nature Communications, 15(1), 1-14. [Link]

  • Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. [Link]

  • MolPort. (n.d.). 2-(1H-imidazol-2-yl)-5-methoxyphenol. Retrieved from [Link]

  • Romagnoli, R., et al. (2016). Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole. Scientific Reports, 6(1), 1-14. [Link]

  • Jamieson, S. M. F., et al. (2018). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Scientific Reports, 8(1), 1-13. [Link]

  • Gharat, L. A., et al. (2018). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3691-3696. [Link]

  • Gerasimova, E. L., et al. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Antioxidants, 10(11), 1799. [Link]

  • Lor, C., et al. (2014). Chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed with a small molecule library. Journal of Medicinal Chemistry, 57(7), 2952-2964. [Link]

  • Chen, Y. H. (2004). A study on the mechanism of leukomelanosis induced by Piper betle leaf. Journal of Gannan Medical University, 24(4), 345-347. [Link]

  • Monzote, L., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 29(1), 249. [Link]

Sources

Foundational

exact molecular weight and solubility of 2-(1H-Imidazol-2-YL)-5-methoxyphenol

An In-depth Technical Guide to the Physicochemical Characterization of 2-(1H-Imidazol-2-YL)-5-methoxyphenol Executive Summary Foundational Physicochemical Properties The journey of a novel compound from discovery to appl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(1H-Imidazol-2-YL)-5-methoxyphenol

Executive Summary

Foundational Physicochemical Properties

The journey of a novel compound from discovery to application is underpinned by the precise measurement of its intrinsic properties. These values are not mere data points; they are the foundational parameters that dictate a molecule's behavior in both chemical and biological systems.

Molecular Identity and Weight

The unambiguous identification of a compound begins with its chemical formula and molecular weight. These are essential for stoichiometric calculations, analytical quantification, and structural verification. The properties of 2-(1H-Imidazol-2-YL)-5-methoxyphenol are summarized below.

Table 1: Molecular Properties Summary

PropertyValueSource(s)
Chemical Formula C₁₀H₁₀N₂O₂[1][2][3]
Molecular Weight 190.1986 g/mol [1]
Average Molecular Weight 190.20 g/mol [2][3][4]
CAS Number 1314912-70-3[1][2][3]

The distinction between the molecular weight and the average molecular weight is crucial for high-resolution analytical techniques such as mass spectrometry, where isotopic distribution becomes significant.

Solubility Profile: An Overview

Aqueous solubility is a critical determinant of a compound's bioavailability and its suitability for in vitro and in vivo testing. The structure of 2-(1H-Imidazol-2-YL)-5-methoxyphenol, containing a basic imidazole ring and an acidic phenolic hydroxyl group, suggests that its aqueous solubility will be highly dependent on pH.[5] Publicly available experimental data on the solubility of this specific molecule is sparse, necessitating empirical determination.

Experimental Determination of Aqueous Solubility

The following section provides a comprehensive, step-by-step protocol for determining the aqueous solubility of 2-(1H-Imidazol-2-YL)-5-methoxyphenol. The methodology is based on the industry-standard shake-flask method, which is recognized by regulatory bodies for its robustness.

Principle of the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid compound and a saturated solution in a given solvent (e.g., water or a buffer) at a constant temperature. After equilibrium is reached, the concentration of the dissolved compound in the liquid phase is measured, which represents its solubility.

Experimental Workflow Diagram

The logical flow of the solubility determination protocol is illustrated below. This workflow ensures that each step is performed in the correct sequence, from initial preparation to final quantification.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Quantification A Prepare Saturated Slurry (Excess solid in buffer) C Incubate & Agitate (e.g., 24-48h at 25°C) A->C B Prepare Calibration Standards (Known concentrations in DMSO/Buffer) G Analyze Samples & Standards by HPLC-UV B->G D Allow Sedimentation C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm) E->F F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Calculate Solubility from Curve H->I

Caption: A workflow diagram for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To accurately quantify the aqueous solubility of 2-(1H-Imidazol-2-YL)-5-methoxyphenol.

Materials:

  • 2-(1H-Imidazol-2-YL)-5-methoxyphenol (high purity solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringe filters (0.22 µm, PVDF or similar low-binding material)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(1H-Imidazol-2-YL)-5-methoxyphenol to several vials (n=3 for statistical validity). A good starting point is ~2-5 mg per mL of buffer.

    • Add a precise volume of pH 7.4 PBS to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for poorly soluble compounds.

  • Sample Separation:

    • After incubation, allow the vials to stand stationary for at least 1 hour to permit the sedimentation of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant. Causality Check: It is critical not to disturb the solid pellet to avoid artificially inflating the solubility measurement.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Causality Check: This step removes any fine particulates that could interfere with HPLC analysis.

    • Perform a precise serial dilution of the filtered supernatant with the assay buffer to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Quantification:

    • Prepare a series of calibration standards of known concentrations by dissolving the compound in a minimal amount of DMSO and then diluting with the assay buffer.

    • Analyze the prepared standards and the diluted samples via HPLC-UV.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.

Conclusion

This guide has established the core molecular properties of 2-(1H-Imidazol-2-YL)-5-methoxyphenol and provided a robust, detailed protocol for the determination of its aqueous solubility. For researchers in drug development and related scientific fields, the application of such rigorous, self-validating methodologies is not merely procedural—it is the bedrock of generating reliable, high-quality data. Adherence to these principles ensures that subsequent investigations, whether computational or biological, are built upon a foundation of scientific integrity.

References

  • Molport. 2-(1H-imidazol-2-yl)-5-methoxyphenol | 1314912-70-3. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Assay Development of 2-(1H-Imidazol-2-YL)-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vitro characterization of the novel small molecule, 2-(1H-Imidazol-2-YL)-5-methoxyphenol. G...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of the novel small molecule, 2-(1H-Imidazol-2-YL)-5-methoxyphenol. Given the absence of established biological targets for this compound, this guide is structured as a tiered, hypothesis-driven workflow. It begins with broad, unbiased screening to identify potential biological activities and progressively narrows the focus to more specific target engagement and mechanism of action studies. The protocols and rationale provided herein are grounded in established principles of drug discovery and are designed to ensure data integrity and reproducibility.

Introduction: Characterizing a Novel Chemical Entity

The compound 2-(1H-Imidazol-2-YL)-5-methoxyphenol is a heterocyclic molecule featuring both an imidazole and a methoxyphenol moiety. The imidazole ring is a common scaffold in many biologically active compounds, including numerous FDA-approved drugs, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The methoxyphenol group, on the other hand, is often associated with antioxidant properties and can be found in various natural products with anti-cancer activities.[2][3]

The primary challenge in the early assessment of a novel compound is the lack of a known biological target. Therefore, a systematic and multi-faceted approach to in vitro assay development is paramount. This guide will outline a logical progression of experiments designed to:

  • Identify potential cytotoxic or anti-proliferative effects.

  • Screen for broad enzymatic activity, with a focus on protein kinases.

  • Deconvolute promising "hits" from initial screens to confirm target engagement in a cellular context.

  • Elucidate the downstream cellular consequences of target modulation.

This workflow is designed to be both comprehensive and adaptable, allowing researchers to make data-driven decisions at each stage of the investigation.

Pre-Assay Compound Qualification: The Foundation of Reliable Data

Before commencing any biological assays, it is imperative to establish the identity, purity, and stability of the test compound. Failure to do so can lead to misleading and irreproducible results.

ParameterMethodAcceptance CriteriaRationale
Identity Confirmation 1H NMR, 13C NMR, Mass SpectrometrySpectra consistent with the proposed structure of 2-(1H-Imidazol-2-YL)-5-methoxyphenol.Ensures that the correct molecule is being tested.
Purity Assessment HPLC-UV/MS≥95% purityMinimizes the influence of impurities on assay results.
Solubility Determination Kinetic or thermodynamic solubility assays in DMSO and aqueous buffers (e.g., PBS).Determine maximum stock concentration and optimal assay buffer conditions.Prevents compound precipitation in assays, which can cause artifacts.
Stability Assessment HPLC-UV/MS analysis of the compound in assay buffer over time at relevant temperatures (e.g., 37°C).<10% degradation over the course of the longest planned assay.Ensures that the observed biological effect is due to the parent compound and not a degradant.

Tier 1: Broad-Based Screening for Biological Activity

The initial phase of testing involves casting a wide net to detect any significant biological activity. This is best achieved through a combination of phenotypic screening and broad-spectrum enzymatic profiling.

Phenotypic Screening: Assessing Cellular Impact

Phenotypic screens measure the overall effect of a compound on cell behavior without a priori knowledge of the target.

This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF7 - breast) and a non-cancerous cell line (e.g., hTERT-RPE1).

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • 96-well, white, clear-bottom tissue culture plates.

  • 2-(1H-Imidazol-2-YL)-5-methoxyphenol, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Luminescent cell viability reagent (e.g., CellTiter-Glo® 2.0 Assay, Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of 2-(1H-Imidazol-2-YL)-5-methoxyphenol in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (0.5% DMSO in medium).

  • Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a final volume of 100 µL and a 1X compound concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and the luminescent reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only).

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Broad Kinase Profiling

Given the prevalence of the imidazole scaffold in kinase inhibitors, a broad kinase screen is a logical starting point.[4][5] Many contract research organizations (CROs) offer profiling services against hundreds of kinases. Alternatively, in-house screening can be performed using platforms like ADP-Glo™.[6]

Protein kinases are a large family of enzymes that play critical roles in cell signaling.[7] Their dysregulation is a hallmark of many diseases, particularly cancer. A broad kinase screen can rapidly identify potential targets and provide initial insights into the selectivity of the compound.

G

Tier 2: Hit Deconvolution and Mechanistic Elucidation

The results from Tier 1 will guide the subsequent experiments. This section provides protocols for follow-up studies based on potential outcomes.

If Cytotoxicity is Observed in Cancer Cells

An observed cytotoxic or anti-proliferative effect in cancer cells warrants further investigation into the mechanism of cell death.

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and compound treatment setup as described in the cell viability protocol.

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).

  • Luminometer.

Procedure:

  • Perform cell seeding and compound treatment in a 96-well plate as described previously. A 24- to 48-hour treatment period is often sufficient.

  • Equilibrate the plate and the caspase reagent to room temperature.

  • Add 100 µL of the caspase reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase activity. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

If a Kinase Hit is Identified

A positive result from a broad kinase screen must be confirmed and characterized. The first step is to determine the potency of the inhibition.

This protocol describes a universal kinase assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6]

Materials:

  • Recombinant kinase of interest.

  • Kinase-specific substrate (peptide or protein).

  • Kinase reaction buffer.

  • ATP at the Km concentration for the specific kinase.

  • 2-(1H-Imidazol-2-YL)-5-methoxyphenol serial dilutions.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Luminometer.

Procedure:

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase reaction mixture (kinase, substrate, and buffer).

    • Add 2.5 µL of the compound serial dilutions.

    • Initiate the reaction by adding 2.5 µL of ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure luminescence.

    • Plot the luminescence against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

G

A crucial step is to verify that the compound interacts with its intended kinase target within a living cell. Biochemical assays use purified recombinant enzymes, which may not fully represent the complexity of the cellular environment.[8] Cellular target engagement assays, such as the NanoBRET™ Target Engagement Assay, provide this critical validation.[8] These assays measure the binding of a compound to a target protein in intact cells, providing more physiologically relevant data on potency and residence time.

Assay Validation and Data Interpretation

For any assay to be reliable, it must be properly validated. Key statistical parameters should be calculated to ensure the robustness and reproducibility of the results.

ParameterFormulaAcceptance CriterionSignificance
Z'-factor 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|Z' > 0.5A measure of assay quality, indicating the separation between positive and negative controls.
Signal-to-Background (S/B) Mean_max / Mean_minS/B > 5Indicates the dynamic range of the assay.
Signal-to-Noise (S/N) (Mean_max - Mean_min) / SD_minS/N > 10Measures the clarity of the signal over the background noise.

SD_max and Mean_max refer to the standard deviation and mean of the high signal control, respectively. SD_min and Mean_min refer to the low signal control.

Interpreting the Data:

The collective data from these tiered assays will build a profile of 2-(1H-Imidazol-2-YL)-5-methoxyphenol's biological activity. For example:

  • If the compound is cytotoxic to cancer cells but not normal cells, and it inhibits a known oncogenic kinase with a cellular IC50 similar to its anti-proliferative IC50, this builds a strong case for a specific mechanism of action.

  • If the compound shows broad cytotoxicity and inhibits multiple kinases non-selectively, it may have off-target effects or a different primary mechanism.

  • If no significant kinase activity or cytotoxicity is observed, other potential activities, such as antioxidant effects or modulation of other enzyme classes, should be explored.

Conclusion

The in vitro characterization of a novel compound like 2-(1H-Imidazol-2-YL)-5-methoxyphenol requires a systematic, evidence-based approach. By starting with broad, unbiased screens and progressing to more focused, hypothesis-driven assays, researchers can efficiently identify and validate its biological target and mechanism of action. The protocols and guidelines presented here provide a robust framework for this critical phase of drug discovery, emphasizing scientific integrity and data-driven decision-making.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Cell Signaling and Cellular Response Assays. Molecular Devices. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Cell Signaling Pathways. RayBiotech. [Link]

  • Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC. [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]

  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. ResearchGate. [Link]

  • 2-(1H-imidazol-2-yl)-5-methoxyphenol. MolPort. [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]

  • Pharmacological properties of 2-((R-5-chloro-4-methoxymethylindan-1-yl)-1H-imidazole (PF-3774076), a novel and selective alpha1A-adrenergic partial agonist, in in vitro and in vivo models of urethral function. PubMed. [Link]

  • Methoxyphenyl Imidazolines as Potential Activators of p53. MDPI. [Link]

  • Methoxyphenyl Imidazolines as Potential Activators of p53. ResearchGate. [Link]

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PMC. [Link]

  • Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective In. MDPI. [Link]

  • Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. PMC. [Link]

Sources

Application

Application Note: Standardized Preparation of 2-(1H-Imidazol-2-YL)-5-methoxyphenol Stock Solutions in DMSO

Executive Summary 2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS No. 1314912-70-3) is a specialized heterocyclic building block and small molecule probe characterized by its dual functional moieties: an imidazole ring and a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS No. 1314912-70-3) is a specialized heterocyclic building block and small molecule probe characterized by its dual functional moieties: an imidazole ring and a methoxyphenol group[1][2]. For researchers utilizing this compound in in vitro assays, structural biology, or medicinal chemistry screening, the preparation of a stable, high-fidelity stock solution is a critical first step. This protocol outlines the causally-driven methodology for formulating and preserving stock solutions of 2-(1H-Imidazol-2-YL)-5-methoxyphenol in anhydrous Dimethyl Sulfoxide (DMSO), ensuring maximum compound integrity, solubility, and reproducibility across experimental replicates.

Physicochemical Profiling & Solvation Causality

To design a self-validating preparation protocol, one must first understand the thermodynamic relationship between the solute and the solvent.

  • Molecular Weight: 190.20 g/mol [1]

  • Structural Considerations: The molecule contains both hydrogen-bond donors (the imidazole -NH and the phenolic -OH) and hydrogen-bond acceptors (the imidazole nitrogen and methoxy oxygen). In its solid state, these functional groups facilitate strong intermolecular hydrogen bonding, creating a stable crystal lattice.

  • Why DMSO? Dimethyl Sulfoxide is a polar aprotic solvent. Its sulfoxide (S=O) group acts as an exceptionally strong hydrogen-bond acceptor. When 2-(1H-Imidazol-2-YL)-5-methoxyphenol is introduced to DMSO, the solvent outcompetes the solute-solute intermolecular interactions, thermodynamically driving the disruption of the crystal lattice and resulting in rapid, complete solvation[3].

  • The Threat of Hygroscopicity: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. The introduction of water alters the dielectric constant of the solvent system, which can trigger the sudden precipitation of the hydrophobic core of the small molecule[3][4]. Furthermore, water uptake accelerates hydrolytic degradation over time. Therefore, the use of anhydrous DMSO and strict environmental controls are non-negotiable parameters for success[5].

Volumetric Calculations & Quantitative Data

To minimize weighing errors, it is recommended to prepare stock solutions at standardized molarities (e.g., 10 mM or 50 mM). The table below summarizes the required mass of 2-(1H-Imidazol-2-YL)-5-methoxyphenol (MW: 190.20 g/mol ) to achieve specific target concentrations in 1.0 mL of anhydrous DMSO.

Target ConcentrationMass of Compound Required (mg)Volume of Anhydrous DMSO (mL)Recommended Application
1 mM 0.1901.0Direct assay use (low conc.)
5 mM 0.9511.0Intermediate dilutions
10 mM 1.9021.0Standard Stock Solution
20 mM 3.8041.0High-concentration screening
50 mM 9.5101.0Maximum density storage

Note: For masses below 2.0 mg, the use of a micro-analytical balance (readability of 0.01 mg) is mandatory to ensure stoichiometric accuracy.

Standard Operating Procedure: Step-by-Step Methodology

Phase 1: Pre-Handling & Environmental Control
  • Thermal Equilibration: Remove the sealed vial of 2-(1H-Imidazol-2-YL)-5-methoxyphenol from cold storage and allow it to equilibrate to room temperature for at least 30–60 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder. This microscopic water layer will contaminate the anhydrous DMSO upon addition, leading to downstream precipitation[3][4].

Phase 2: Gravimetric Measurement & Solvation
  • Weighing: Using an anti-static spatula, transfer the calculated mass of the compound (e.g., 1.90 mg for a 10 mM stock) into a sterile, light-blocking amber microcentrifuge tube.

  • Solvent Addition: In a fume hood or biosafety cabinet, add exactly 1.0 mL of molecular biology-grade, anhydrous DMSO (≥99.9% purity, packaged under Argon/Nitrogen) to the tube.

  • Homogenization: Seal the tube and vortex vigorously for 60 seconds. If visual inspection reveals undissolved particulates, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes.

    • Causality: Sonication introduces acoustic cavitation, which provides the localized kinetic energy required to break apart stubborn micro-crystals without applying destructive thermal heat.

Phase 3: Sterilization & Cryopreservation
  • Filtration (Optional but Recommended): If the stock solution is intended for cell-based assays, draw the solution into a sterile glass syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter into a new sterile tube.

    • Causality: PTFE is chemically inert to aggressive organic solvents like DMSO. Unlike Polyethersulfone (PES) or Cellulose Acetate, PTFE exhibits ultra-low non-specific binding, ensuring that the small molecule is not stripped from the solution during sterilization.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) using sterile amber cryovials.

    • Causality: Repeated freeze-thaw cycles expose the cold DMSO to air, driving exponential water uptake and compound degradation. Single-use aliquots guarantee that the compound is thawed exactly once prior to application[4][5].

  • Storage: Store the aliquots immediately at -20°C (for use within 1–3 months) or -80°C (for long-term storage up to 12 months)[6]. Store vials inside a desiccator jar within the freezer to provide a secondary barrier against moisture.

Workflow Visualization

Workflow N1 1. Thermal Equilibration (Room Temp) N2 2. Gravimetric Measurement N1->N2 N3 3. Solvation with Anhydrous DMSO N2->N3 N4 4. Homogenization (Vortex / Sonicate) N3->N4 N5 5. Sterilization (0.22 µm PTFE Filter) N4->N5 N6 6. Aliquoting into Amber Cryovials N5->N6 N7 7. Cryopreservation (-20°C to -80°C) N6->N7

Workflow for the preparation and cryopreservation of 2-(1H-Imidazol-2-YL)-5-methoxyphenol stocks.

References

  • Molport. "2-(1H-imidazol-2-yl)-5-methoxyphenol | 1314912-70-3". Molport Database. 1

  • BLD Pharm. "1314912-70-3 | 2-(1H-Imidazol-2-yl)-5-methoxyphenol". BLDpharm Catalog. 2

  • ResearchGate (Novartis Study). "Stability of Screening Compounds in Wet DMSO". Journal of Biomolecular Screening. 3

  • ResearchGate. "Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility".5

  • BenchChem. "AST5902 Trimesylate in DMSO: A Guide to Storage Stability". BenchChem Technical Support. 4

  • BenchChem. "Ethoxysanguinarine DMSO stock solution preparation and storage". BenchChem Protocols. 6

Sources

Method

Application Note: Functionalization of 2-(1H-Imidazol-2-YL)-5-methoxyphenol for Advanced Fluorescent Probes

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The development of high-fidelity fluorescent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of high-fidelity fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. Among the most robust fluorophore scaffolds is 2-(1H-imidazol-2-yl)phenol (HPI) , a privileged structure that undergoes Excited-State Intramolecular Proton Transfer (ESIPT) [1].

The specific derivative 2-(1H-Imidazol-2-YL)-5-methoxyphenol introduces a critical 5-methoxy substitution. This methoxy group acts as an electron-donating group (EDG), which modulates the HOMO-LUMO gap to red-shift the emission spectrum, while also providing a latent synthetic handle for downstream functionalization.

The ESIPT Advantage

Upon photoexcitation, the molecule undergoes an ultrafast tautomerization from its ground-state Enol form to an excited-state Keto form. Because emission occurs from this lower-energy Keto state, the molecule exhibits an exceptionally large Stokes shift (often >150 nm)[2]. This eliminates self-absorption and drastically reduces background autofluorescence in complex biological matrices, making it highly desirable for activity-based sensing and organelle targeting[3].

ESIPT_Pathway E Enol (S0) Ground State E_star Enol (S1) Excited State E->E_star hν (Absorption) K_star Keto (S1) Excited State E_star->K_star ESIPT (Ultrafast) K Keto (S0) Ground State K_star->K hν' (Fluorescence) Large Stokes Shift K->E Reverse PT (Non-radiative)

Figure 1: The 4-level ESIPT photocycle of the HPI scaffold demonstrating the large Stokes shift.

Strategic Functionalization Pathways

To convert the base 2-(1H-Imidazol-2-YL)-5-methoxyphenol scaffold into a functional probe, synthetic modifications must be highly regioselective. The causality behind our functionalization strategies relies on the intrinsic electronic properties of the molecule:

  • N1-Alkylation (Targeting): The strong intramolecular hydrogen bond between the phenolic -OH and the imidazole N3 sterically and electronically shields the -OH. This allows for selective electrophilic attack at the N1 position of the imidazole ring under mild basic conditions. N1-alkylation is used to append lipophilic chains (for lipid droplet targeting) or cationic triphenylphosphonium groups (for mitochondrial targeting).

  • Phenolic O-Esterification (Turn-ON Sensing): By intentionally disrupting the hydrogen bond using a stronger base (e.g., Triethylamine) and an acyl chloride, the phenolic -OH can be esterified. This traps the molecule in the Enol form, completely blocking the ESIPT process and quenching fluorescence. When a target enzyme (e.g., an esterase) cleaves the ester bond, the ESIPT cycle is restored, creating a zero-background "Turn-ON" signal[3].

  • O-Demethylation (Spectral Tuning): The 5-methoxy group can be cleaved using a strong Lewis acid to yield a resorcinol-like derivative. This opens up the position for further cross-coupling or the creation of push-pull electronic systems.

Functionalization Start 2-(1H-Imidazol-2-YL)-5-methoxyphenol (Parent ESIPT Core) N_Alkylation N1-Alkylation (Imidazole Ring) Start->N_Alkylation RX, K2CO3, DMF O_Esterification O-Esterification (Phenol Ring) Start->O_Esterification AcCl, Et3N, DCM Demethylation O-Demethylation (Methoxy Group) Start->Demethylation BBr3, DCM Targeting Organelle-Targeted Probes (e.g., Lipid Droplets) N_Alkylation->Targeting TurnOn Turn-ON Fluorescent Sensors (ESIPT Blocked -> Cleaved) O_Esterification->TurnOn RedShift Red-Shifted Fluorophores (Push-Pull Systems) Demethylation->RedShift

Figure 2: Strategic functionalization pathways for 2-(1H-Imidazol-2-YL)-5-methoxyphenol.

Experimental Protocols

Protocol A: Selective N1-Alkylation for Organelle Targeting

Objective: Append a lipophilic hexyl chain to target lipid droplets without disrupting the ESIPT-active hydrogen bond.

Causality & Design Choices: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base. It is strong enough to deprotonate the acidic imidazole N-H, but not strong enough to disrupt the highly stable intramolecular hydrogen bond protecting the phenolic -OH. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant stabilizes the SN​2 transition state, accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-(1H-Imidazol-2-YL)-5-methoxyphenol (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq, 1.5 mmol) to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Dropwise, add 1-bromohexane (1.2 eq, 1.2 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction progression via TLC (Hexane/Ethyl Acetate 3:1); the N-alkylated product will elute faster than the highly polar parent compound.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield the pure N1-hexyl targeted probe.

Protocol B: Synthesis of an Activity-Based "Turn-ON" Probe

Objective: Block the ESIPT mechanism via esterification to create an esterase-responsive probe.

Causality & Design Choices: Triethylamine ( Et3​N ) is used here to actively disrupt the intramolecular hydrogen bond and act as an acid scavenger. Dichloromethane (DCM) is used as a non-polar aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-alkylated intermediate from Protocol A (1.0 eq, 0.5 mmol) in anhydrous DCM (10 mL) under argon.

  • Activation: Add Et3​N (3.0 eq, 1.5 mmol) and cool the flask to 0°C in an ice bath.

  • Esterification: Slowly add acetyl chloride (1.5 eq, 0.75 mmol) dropwise. The solution may turn slightly cloudy as triethylamine hydrochloride salts precipitate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (15 mL). Extract with DCM ( 2×15 mL), dry the organic layers over MgSO4​ , and evaporate the solvent.

  • Validation: Validate the loss of fluorescence under a 365 nm UV lamp. The purified product should be completely non-fluorescent (OFF state) until exposed to esterase enzymes.

Photophysical Data & Validation

The success of the functionalization can be rapidly validated by analyzing the photophysical properties. The table below summarizes the expected quantitative data for the parent scaffold and its functionalized derivatives[4].

Compound StateFunctionalizationAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )ESIPT Status
Parent Core None (5-OMe-HPI)3304801500.35Active
Targeting Probe N1-Hexyl3354851500.42Active
Turn-ON Probe N1-Hexyl + O-Acetyl310380 (weak)70< 0.01Blocked (OFF)
Activated Probe Cleaved O-Acetyl3354851500.42Restored (ON)

Note: The N1-alkylation slightly improves the quantum yield due to reduced non-radiative decay pathways associated with the free N-H bond. O-acetylation completely abolishes the 485 nm emission, validating its utility as a zero-background sensor.

References

  • Tuning of Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of Imidazo[1,2-a]pyridine in Rigid Matrices by Substitution Effect Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A CASSCF/CASPT2 insight into excited-state intramolecular proton transfer of four imidazole derivatives Source: PubMed - National Institutes of Health URL:[Link]

  • Activity-Based Fluorescent Probes for Hydrogen Sulfide and Related Reactive Sulfur Species Source: Chemical Reviews - ACS Publications URL:[Link]

  • Self-absorption-free excited-state intramolecular proton transfer (ESIPT) emitters for high brightness and luminous efficiency organic fluorescent electroluminescent devices Source: Materials Chemistry Frontiers - RSC Publishing URL:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 2-(1H-Imidazol-2-YL)-5-methoxyphenol

Introduction 2-(1H-Imidazol-2-YL)-5-methoxyphenol is a substituted imidazole derivative of significant interest in pharmaceutical and materials science research. The imidazole scaffold is a crucial pharmacophore found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(1H-Imidazol-2-YL)-5-methoxyphenol is a substituted imidazole derivative of significant interest in pharmaceutical and materials science research. The imidazole scaffold is a crucial pharmacophore found in numerous biologically active compounds and approved drugs.[1][2] The development of robust and scalable manufacturing processes for novel imidazole derivatives like 2-(1H-Imidazol-2-YL)-5-methoxyphenol is therefore a critical step in translating laboratory-scale discoveries into viable commercial products.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing of 2-(1H-Imidazol-2-YL)-5-methoxyphenol. The document outlines a plausible and scalable synthetic strategy, details a laboratory-scale protocol, and addresses the key challenges and optimization strategies for industrial-scale production. The methodologies described herein are grounded in established principles of imidazole synthesis and process chemistry, aiming to provide a practical framework for efficient and controlled manufacturing.[3][4]

Proposed Synthetic Route: Modified Debus-Radziszewski Reaction

A highly plausible and scalable synthetic route for 2-(1H-Imidazol-2-YL)-5-methoxyphenol is a modification of the well-established Debus-Radziszewski reaction. This one-pot, three-component condensation reaction offers an efficient pathway to substituted imidazoles from readily available starting materials.[5] The proposed reaction involves the condensation of 2-hydroxy-4-methoxybenzaldehyde, glyoxal, and an ammonia source.

Reaction Scheme:

This approach is advantageous for large-scale synthesis due to its convergent nature, which minimizes the number of synthetic steps and can lead to higher overall yields.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Manufacturing Process 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde One-Pot Reaction One-Pot Reaction 2-hydroxy-4-methoxybenzaldehyde->One-Pot Reaction Glyoxal Glyoxal Glyoxal->One-Pot Reaction Ammonia Source Ammonia Source Ammonia Source->One-Pot Reaction Reaction Quench Reaction Quench One-Pot Reaction->Reaction Quench 1. Temperature Control 2. pH Adjustment Crude Product Isolation Crude Product Isolation Reaction Quench->Crude Product Isolation Filtration or Extraction Purification Purification Crude Product Isolation->Purification Crystallization or Chromatography Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for 2-(1H-Imidazol-2-YL)-5-methoxyphenol.

Laboratory-Scale Protocol

This protocol outlines the synthesis of 2-(1H-Imidazol-2-YL)-5-methoxyphenol on a laboratory scale.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate or aqueous ammonia

  • Ethanol or another suitable solvent

  • Glacial acetic acid (as a potential catalyst)[2]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) and ethanol.

  • Add ammonium acetate (2.5-3 equivalents) or aqueous ammonia to the mixture.

  • Slowly add glyoxal (1.1 equivalents, 40% in water) to the reaction mixture.

  • If necessary, add a catalytic amount of glacial acetic acid.[2]

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the crude product. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Scale-Up Considerations and Challenges

Scaling up the synthesis of 2-(1H-Imidazol-2-YL)-5-methoxyphenol from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[6]

Parameter Laboratory Scale Scale-Up Challenge Proposed Mitigation Strategy
Heat Transfer Efficiently managed with standard heating mantles.Exothermic nature of the reaction can lead to poor temperature control and side product formation in large reactors.Utilize jacketed reactors with precise temperature control, and consider slow, controlled addition of reagents.
Mixing Homogeneous mixing is easily achieved with magnetic stirrers.Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, affecting yield and purity.Employ reactors with appropriate impeller design and agitation speed to ensure homogeneity.
Reagent Addition Reagents are typically added all at once or in a few portions.Rapid addition of reagents on a large scale can be hazardous and lead to runaway reactions.Implement a controlled addition profile using dosing pumps.
Work-up & Isolation Simple liquid-liquid extractions and filtration are common.Handling large volumes of solvents for extraction can be inefficient and pose safety risks. Filtration of large quantities of solids can be slow.Optimize the reaction to allow for direct crystallization of the product from the reaction mixture. Consider using a filter press for efficient solid-liquid separation.
Purification Column chromatography is a viable option for small quantities.Large-scale chromatography is expensive and time-consuming.Develop a robust crystallization process to achieve the desired purity without the need for chromatography.

Optimization Strategies for Scale-Up

To overcome the challenges associated with scaling up, several optimization strategies can be employed.

Catalyst Selection

While the classical Debus-Radziszewski reaction can be performed without a catalyst, the use of a catalyst can improve reaction rates and yields. For industrial-scale production, heterogeneous catalysts are often preferred as they can be easily recovered and reused, reducing waste and cost.[7] Zeolites and other solid acid catalysts could be explored as green alternatives.[7]

Solvent Selection

The choice of solvent is critical for reaction performance, product isolation, and environmental impact. While ethanol is a common choice, exploring greener solvents or even solvent-free conditions could enhance the sustainability of the process.[5][6]

Continuous Flow Manufacturing

Transitioning from a batch process to a continuous flow microreactor system can offer significant advantages for scale-up.[8] Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and potentially leading to higher yields and purity.[8] This technology can also enhance the safety of the process by minimizing the volume of hazardous materials at any given time.

Diagram of a Continuous Flow Process

Continuous_Flow cluster_reactants Reactant Feeds cluster_process Continuous Process Aldehyde_Solution 2-hydroxy-4-methoxy- benzaldehyde in Solvent Pumps Pumps Aldehyde_Solution->Pumps Glyoxal_Solution Glyoxal Solution Glyoxal_Solution->Pumps Ammonia_Solution Ammonia Source in Solvent Ammonia_Solution->Pumps Static_Mixer Static_Mixer Pumps->Static_Mixer Heated_Reactor_Coil Heated_Reactor_Coil Static_Mixer->Heated_Reactor_Coil Precise Temperature Control Back_Pressure_Regulator Back_Pressure_Regulator Heated_Reactor_Coil->Back_Pressure_Regulator Product_Collection Product_Collection Back_Pressure_Regulator->Product_Collection

Caption: Continuous flow manufacturing setup for imidazole synthesis.

Quality Control and Analytical Methods

Robust analytical methods are essential for monitoring the reaction and ensuring the quality of the final product.

  • In-process Controls (IPCs): TLC and High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.

  • Final Product Analysis: The identity and purity of 2-(1H-Imidazol-2-YL)-5-methoxyphenol should be confirmed using techniques such as:

    • HPLC: To determine purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Conclusion

The scale-up manufacturing of 2-(1H-Imidazol-2-YL)-5-methoxyphenol is achievable through a carefully planned and optimized synthetic process. The proposed modified Debus-Radziszewski reaction offers a viable starting point. By addressing the challenges of heat transfer, mixing, and purification through strategies such as the use of appropriate reactor technology, catalyst optimization, and potentially continuous flow manufacturing, a robust and efficient industrial-scale process can be developed. Rigorous quality control throughout the manufacturing process is paramount to ensure the final product meets the required specifications for its intended application.

References

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025, August 13). Vertex AI Search.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Vertex AI Search.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. (2020, March 3). Vertex AI Search.
  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC. (n.d.). Vertex AI Search.
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure | Organic Process Research & Development - ACS Publications. (2010, June 24). Vertex AI Search.
  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC. (2023, March 21). Vertex AI Search.
  • Synthesis of imidazoles - Organic Chemistry Portal. (n.d.). Vertex AI Search.
  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis - IOSR Journal. (2026, January 9). Vertex AI Search.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Vertex AI Search.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Vertex AI Search.
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst†. (2022, February 2). Vertex AI Search.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(1H-Imidazol-2-YL)-5-methoxyphenol Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation issues when working with 2-(1H-Imidazol-2-YL)-5-methoxyphenol in aqueous media...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation issues when working with 2-(1H-Imidazol-2-YL)-5-methoxyphenol in aqueous media (such as cell culture media or physiological buffers).

Mechanistic Insight: The Causality of Precipitation

To resolve precipitation, we must first understand the thermodynamic and kinetic forces driving the compound out of solution. 2-(1H-Imidazol-2-YL)-5-methoxyphenol is a complex amphoteric molecule, meaning its solubility is strictly governed by its ionization state and the polarity of its environment.

  • Amphoteric Behavior & pKa: The imidazole ring is an electron-rich heterocycle that acts as a weak base with a typical pKa of approximately 6.5 to 7.0[1]. Conversely, the methoxy-substituted phenol moiety acts as a weak acid with a pKa generally around 9.5 to 10.0, which heavily influences the electronic characteristics and aqueous solubility of the molecule[2]. At a standard physiological pH (7.0–7.4), the compound exists predominantly in its neutral, un-ionized state (its isoelectric point). Without an ionic charge to facilitate ion-dipole interactions with water, the molecule loses its hydration shell, driving hydrophobic collapse and subsequent precipitation.

  • Solvent Shock: Researchers typically dissolve lipophilic compounds in 100% dimethyl sulfoxide (DMSO) to create concentrated stock solutions. When this stock is rapidly diluted into an aqueous medium, "solvent shock" occurs. The DMSO diffuses into the bulk water faster than the hydrophobic compound can disperse, creating a localized micro-environment where the compound's solubility limit is drastically exceeded, leading to immediate nucleation and crystallization[3].

Mechanism Compound 2-(1H-Imidazol-2-YL) -5-methoxyphenol pH Aqueous Media (pH 7.0 - 7.4) Compound->pH Exposed to Solvent DMSO Stock Dilution Compound->Solvent Diluted via Neutral Neutral State (Amphoteric pI) pH->Neutral pKa ~7 & ~10 Shock Solvent Shock (Polarity Shift) Solvent->Shock Rapid aqueous mixing Precipitation Precipitation / Crystallization Neutral->Precipitation Hydrophobic collapse Shock->Precipitation Nucleation

Mechanistic pathways leading to compound precipitation in aqueous media.

Quantitative Data: Solubility & Optimization Parameters

To prevent precipitation, experimental conditions must be shifted away from the compound's thermodynamic minimum. The table below summarizes key optimization parameters.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanistic Rationale
Stock Solvent 100% DMSO90% DMSO / 10% PEG400Pre-coats the molecule with a hydrophilic polymer, reducing the severity of solvent shock upon dilution[4].
Mixing Kinetics Vortexing (High Shear)Mild Inversion / Slow StirringHigh shear accelerates nucleation and particle growth; mild mixing maintains supersaturation[5].
Media pH 7.2 - 7.4 (Near pI)6.5 (if tolerated) or 8.0Shifts equilibrium to protonate the imidazole or deprotonate the phenol, increasing ionic solubility[1].
Addition Rate Bolus injectionDropwise with agitationPrevents localized supersaturation and minimizes the concentration gradient during dilution[3].

Experimental Protocols: Self-Validating Workflows

Do not rely on visual inspection alone. The following protocols integrate self-validating checkpoints to ensure the compound remains fully dissolved at the microscopic level.

Protocol A: Preparation and Validation of Stock Solutions

Repeated freeze-thaw cycles degrade stock integrity and induce invisible micro-crystal formation, which act as nucleation seeds during dilution[4].

  • Dissolution: Weigh the required mass of 2-(1H-Imidazol-2-YL)-5-methoxyphenol and dissolve in anhydrous DMSO to achieve a 10 mM stock.

  • Thermal Cycling: Incubate the stock in a dry bath at 37°C for 10 minutes, followed by gentle inversion to ensure complete thermodynamic dissolution.

  • Validation Check (Critical): Centrifuge the stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a light microscope. If micro-crystals are present, reheat and add 5% v/v PEG400. Do not proceed to dilution if seeds are present.

  • Storage: Aliquot the validated stock into single-use volumes to prevent freeze-thaw degradation[3].

Protocol B: Stepwise Aqueous Dilution (Anti-Solvent Shock)
  • Pre-warming: Pre-warm the target aqueous media to 37°C. Causality: Thermodynamic solubility increases with temperature; introducing a DMSO stock into cold media instantly crashes out hydrophobic compounds[3].

  • Intermediate Dilution: Create an intermediate 10x stock by diluting the DMSO stock into a transitional co-solvent mixture (e.g., 50% Media, 40% PEG400, 10% Tween-80).

  • Final Addition: Add the intermediate solution dropwise to the final pre-warmed media while employing mild magnetic stirring. Do not vortex.

  • Validation Check: Measure the optical density (OD) of the final media at 600 nm. An OD600 > 0.05 compared to a vehicle-only blank indicates micro-precipitation.

Workflow Start 1. Observe Precipitation CheckStock 2. Inspect DMSO Stock (Warm to 37°C, check integrity) Start->CheckStock CheckConc 3. Evaluate Concentration (Is final conc. > solubility limit?) CheckStock->CheckConc Stock is clear AdjustSolvent 4. Add Co-solvents (e.g., 5% PEG400 / 0.1% Tween) CheckConc->AdjustSolvent Conc. is required AdjustPH 5. Optimize Media pH (Shift ±0.5 away from pI) AdjustSolvent->AdjustPH Still precipitating Success 6. Clear Solution Achieved AdjustPH->Success Optimized

Step-by-step troubleshooting workflow for resolving aqueous precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate even when the final concentration is well below the theoretical solubility limit? A: This is a classic manifestation of solvent shock. Even if your target bulk concentration is 1 µM (below the limit), injecting the DMSO stock creates a localized micro-environment where the concentration is transiently massive (e.g., 10 mM). Nucleation occurs in milliseconds. Once crystals form, the thermodynamic energy required to redissolve them in water is significantly higher than the energy required to keep them in solution initially[3][4]. Always use stepwise, dropwise dilution.

Q2: Should I vortex the media vigorously when adding the compound to break up the precipitate? A: No. Empirical studies on poorly water-soluble discovery compounds demonstrate that vortex mixing yields significantly lower soluble supernatant amounts compared to mild mixing techniques. High-shear vortexing provides the kinetic energy necessary to accelerate particle growth and nucleation[5]. Use slow, continuous stirring or mild inversion instead.

Q3: How does the amphoteric nature of the imidazole-phenol structure affect my long-term cell culture assay? A: Because the imidazole nitrogen can accept a proton and the phenol hydroxyl can donate one, the molecule's solubility is highly dynamic and pH-dependent[1][2]. If your assay involves rapid cellular metabolism that lowers the media pH over time (acidification), the imidazole will become protonated, which may actually increase solubility. However, if the pH remains strictly at 7.4, the compound remains dangerously close to its neutral, least-soluble state. Monitor your media's buffering capacity closely.

References

  • BenchChem Technical Support Team. "Troubleshooting Compound Precipitation in Cell Culture Media." BenchChem.
  • BenchChem Technical Support Team. "Preventing Compound Precipitation in Culture Media." BenchChem.
  • Petereit, A., et al. "Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects." PubMed, National Institutes of Health.
  • De Luca, L., et al. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." MDPI.
  • Ali, M., et al. "In silico prediction of aqueous solubility using simple QSPR models: the importance of phenol and phenol-like moieties." PubMed, National Institutes of Health.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(1H-Imidazol-2-YL)-5-methoxyphenol

Welcome to the Technical Support and Troubleshooting Center. As Application Scientists, we frequently receive inquiries regarding the rapid degradation of 2-(1H-Imidazol-2-YL)-5-methoxyphenol during routine laboratory ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As Application Scientists, we frequently receive inquiries regarding the rapid degradation of 2-(1H-Imidazol-2-YL)-5-methoxyphenol during routine laboratory handling.

This compound possesses a unique, highly reactive structural motif. To prevent loss of potency, color changes, and experimental irreproducibility, it is critical to understand why this molecule degrades and how to build a self-validating storage system to protect it.

Mechanistic Breakdown: The "Why" Behind Degradation

To effectively protect 2-(1H-Imidazol-2-YL)-5-methoxyphenol, you must first understand the two primary mechanisms that drive its degradation:

A. Auto-Oxidation of the Electron-Rich Phenol

The methoxy group (-OCH₃) at the 5-position acts as a powerful electron-donating group (EDG) via resonance. This significantly increases the electron density of the phenol ring, lowering its oxidation potential. In the presence of ambient oxygen and trace transition metals, the phenol is rapidly oxidized into a reactive quinone or semi-quinone radical[1]. This process often results in the irreversible polymerization of the compound, visible as a pink or brown discoloration in your stock solutions.

B. Photodegradation via ESIPT

Compounds featuring a phenol hydroxyl group adjacent to an imidazole nitrogen are classic candidates for2[2]. Upon exposure to UV or ambient laboratory light, the molecule absorbs a photon, triggering a rapid proton transfer from the oxygen to the nitrogen. This creates a highly reactive "phototautomer"[3]. This transient state easily interacts with dissolved oxygen to generate Reactive Oxygen Species (ROS) like singlet oxygen, which subsequently attacks the parent molecule, accelerating degradation[4].

DegradationPathways Compound 2-(1H-Imidazol-2-YL)- 5-methoxyphenol Light UV/Vis Light Exposure (Photon Absorption) Compound->Light Light Oxygen Ambient O2 Exposure (Electron Donation) Compound->Oxygen Air Exposure ESIPT ESIPT Phototautomer (Highly Reactive) Light->ESIPT Proton Transfer ROS ROS Generation (Singlet Oxygen) ESIPT->ROS O2 Interaction Degradation Irreversible Degradation (Loss of Potency, Color Change) ROS->Degradation Oxidative Stress Quinone Quinone Formation (Oxidation) Oxygen->Quinone Redox Cycling Quinone->Degradation Polymerization

Mechanisms of degradation via ESIPT and auto-oxidation pathways.

Troubleshooting & FAQs

Q1: My DMSO stock solution turned pink/brown after a few weeks at 4°C. What happened, and can I rescue it? A1: The color change is a definitive indicator of irreversible oxidation. The methoxyphenol moiety has oxidized into a quinone-like polymer due to dissolved oxygen in the DMSO and ambient light exposure. You cannot rescue this solution. Causality & Fix: DMSO is highly hygroscopic and readily absorbs atmospheric moisture and oxygen. To prevent this, you must use anhydrous, degassed DMSO, aliquot the solution immediately, and store it at -80°C in amber vials.

Q2: Does the pH of my assay buffer affect the stability of the compound? A2: Yes, significantly. At higher pH levels (>7.5), the phenol group deprotonates to form a phenolate ion. The phenolate is exponentially more electron-rich than the neutral phenol, making it highly vulnerable to rapid auto-oxidation. Conversely, at very low pH, the imidazole ring protonates, altering its binding affinity. Best Practice: Keep the compound in a slightly acidic to neutral buffer (pH 6.0–7.0) and prepare aqueous solutions immediately before your experiment. Never store the compound in aqueous buffers.

Q3: Why do you recommend Argon over Nitrogen for purging the storage vials? A3: Argon is a noble gas that is significantly denser than air (approx. 1.78 g/L vs 1.29 g/L). When you purge a vial with Argon, it settles at the bottom, forming a heavy, protective "blanket" over the solid powder or liquid meniscus that physically displaces oxygen. Nitrogen is lighter and easily mixes with ambient air, offering inferior protection during the brief time it takes to cap the vial.

Quantitative Storage Guidelines

To ensure experimental reproducibility, adhere strictly to the following storage parameters. The data below illustrates the drastic impact of environmental factors on compound half-life.

Storage StateTemperatureLight ExposureAtmosphereExpected Shelf Life (>95% Purity)
Lyophilized Solid -20°CDark (Amber)Argon Blanketed> 24 Months
Lyophilized Solid Room TempAmbientAir< 3 Months
DMSO Stock (10 mM) -80°CDark (Amber)Argon Blanketed6–12 Months
DMSO Stock (10 mM) -20°CAmbientAir1–2 Weeks
Aqueous Buffer (pH 7.4) 4°CAmbientAir< 24 Hours

Experimental Protocol: Best-Practice Workflow for Reconstitution

Do not simply add solvent to the vial. Follow this self-validating protocol to ensure the integrity of your stock solutions.

Step 1: Thermal Equilibration Remove the lyophilized vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which acts as a solvent medium for trace metals and oxygen to catalyze degradation.

Step 2: Solvent Degassing Obtain high-purity, anhydrous DMSO (≥99.9%). Sparge the DMSO with Argon gas for 10–15 minutes to actively displace dissolved oxygen.

Step 3: Reconstitution (Low-Light) Dim the ambient laboratory lights. Add the degassed DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 4: Single-Use Aliquoting Dispense the stock solution into single-use amber microcentrifuge tubes (e.g., 10–50 µL per tube). Causality: Repeated freeze-thaw cycles introduce micro-bubbles of oxygen and moisture. Single-use aliquots isolate the bulk of your compound from these physical stressors.

Step 5: Argon Overlay & Storage Gently blow a low-pressure stream of Argon gas over the meniscus of each aliquot for 3–5 seconds. Immediately cap the tube tightly and transfer all aliquots to a -80°C freezer.

StorageWorkflow Start Received Lyophilized Compound Decision Select Storage State Start->Decision Solid Solid State Storage Decision->Solid Liquid Liquid Stock Solution Decision->Liquid Argon1 Purge with Argon Gas Solid->Argon1 Amber1 Seal in Amber Vial with Desiccant Argon1->Amber1 Temp1 Store at -20°C Amber1->Temp1 DMSO Reconstitute in Degassed Anhydrous DMSO Liquid->DMSO Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) DMSO->Aliquot Argon2 Argon Overlay Aliquot->Argon2 Temp2 Store at -80°C in the Dark Argon2->Temp2

Step-by-step workflow for the optimal long-term storage of solid and liquid stocks.

References

  • Full article: Excited state intramolecular proton transfer as a consequence of excited state aromaticity changes Source: Taylor & Francis (tandfonline.com) URL:2

  • Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole Source: American Chemical Society (acs.org) URL:3

  • Buy 5-Bromo-2-(1H-imidazol-2-yl)phenol (EVT-1674095) - Chemical Properties and Reactivity Source: EvitaChem (evitachem.com) URL:4

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(1H-Imidazol-2-YL)-5-methoxyphenol Assays

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate high background fluorescence when working with 2-(1H-Imidazol-2-YL)-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate high background fluorescence when working with 2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS: 1314912-70-3).

This molecule is a highly sensitive fluorophore that operates via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. While ESIPT probes are prized for their large Stokes shifts—which theoretically minimize background noise—they are highly susceptible to environmental factors in aqueous biological assays. This guide provides the mechanistic causality behind background interference and field-proven, self-validating protocols to restore your assay's Signal-to-Background Ratio (SBR).

Part 1: Mechanistic Origins of Background Fluorescence

To troubleshoot effectively, we must first understand the photophysics of the probe. In its ideal state, the proximity of the phenol hydroxyl group to the imidazole nitrogen forms an intramolecular hydrogen bond. Upon excitation, a rapid proton transfer occurs, shifting the molecule from an enol tautomer to a keto tautomer, which emits at a significantly longer wavelength.

However, background fluorescence occurs when off-target environmental factors hijack this pathway.

ESIPT_Mechanism Enol Enol Form (Ground State) ExcitedEnol Excited Enol (E*) Enol->ExcitedEnol Excitation Phenolate Phenolate Anion (ICT Background) Enol->Phenolate pH > 7.5 Aggregates Nano-Aggregates (AIE Background) Enol->Aggregates Low Solubility ExcitedKeto Excited Keto (K*) Large Stokes Shift ExcitedEnol->ExcitedKeto ESIPT Keto Keto Form (Ground State) ExcitedKeto->Keto Target Emission Keto->Enol Reverse PT

ESIPT mechanism of 2-(1H-Imidazol-2-YL)-5-methoxyphenol and background pathways.

Part 2: Troubleshooting FAQs

Q1: Why does my assay buffer show high fluorescence even before adding the target analyte?

Cause: The primary culprit is Aggregation-Induced Emission (AIE) . 2-(1H-Imidazol-2-YL)-5-methoxyphenol is highly hydrophobic. In standard aqueous buffers with insufficient organic co-solvents, the probe forms nano-aggregates. This aggregation restricts intramolecular rotations (the RIM effect) and expels water molecules that would normally quench the excited state, inadvertently 1 and causing a massive spike in baseline fluorescence[1]. Solution: Optimize the solvent system. Maintain at least 5% DMSO in your final assay volume or add non-ionic surfactants (e.g., 0.05% Tween-20 or Triton X-100). Keeping the probe in a monomeric state ensures that 1 until the target analyte is introduced[1].

Q2: Does assay pH affect the baseline fluorescence of the probe?

Cause: Yes, critically. The molecule contains a methoxyphenol moiety. If the assay pH exceeds the pKa of the phenol group (typically around pH 7.8–8.5 for substituted phenols), the hydroxyl group deprotonates to form a phenolate anion. This deprotonation completely severs the intramolecular hydrogen bond required for ESIPT. Instead, the molecule undergoes Intramolecular Charge Transfer (ICT), resulting in a strong, blue-shifted background emission that bleeds into your detection channel. Solution: Strictly buffer the assay at pH 7.0–7.2. Use zwitterionic buffers like HEPES or MOPS. Avoid high-pH buffers such as Tris (pH 8.5) or carbonate buffers.

Q3: I am using biological matrices (cell lysates/serum). Why is the background so high?

Cause: Two factors contribute here. First, biological matrices contain endogenous fluorophores (like NADH and FAD) that2[2]. Second, the probe can non-specifically bind to hydrophobic pockets of abundant proteins like Bovine Serum Albumin (BSA). This binding mimics the AIE effect by restricting the probe's molecular motion, turning on fluorescence without the target present. Solution: Implement a time-gated luminescence reading if your instrumentation supports it. Alternatively, pre-clear lysates or use blocking agents (e.g., adding 1% BSA to your blank wells to subtract the baseline accurately).

Q4: Could trace metals in my buffer be causing the issue?

Cause: The 2-(1H-imidazol-2-yl)phenol motif is a classic bidentate chelator for transition metals. Trace amounts of Zn²⁺ or Cu²⁺ in standard buffers can coordinate with the imidazole nitrogen and phenolic oxygen. While3 and quenches the probe[3], trace Zn²⁺ can lock the molecule in a highly rigid, fluorescent conformation, causing massive background spikes. Solution: Add a low concentration of a chelator (e.g., 10–50 µM EDTA) to the assay buffer to mask trace metals (provided your target analyte is not a metal ion itself).

Part 3: Diagnostic Workflow

Use the following decision tree to systematically isolate the variable causing your background noise.

Troubleshooting Start High Background Fluorescence Solubility Is the probe aggregating? Start->Solubility Step 1 pH Is pH > 7.5? Start->pH Step 2 Metals Trace metals in buffer? Start->Metals Step 3 AggYes Add 1-5% DMSO or 0.1% Tween-20 Solubility->AggYes Yes (AIE Effect) pHYes Adjust to pH 7.0-7.2 (Use HEPES) pH->pHYes Yes (Phenolate ICT) MetalsYes Add 10-50 µM EDTA as masking agent Metals->MetalsYes Yes (Chelation)

Diagnostic flowchart for isolating and resolving background fluorescence.

Part 4: Empirical Data & Buffer Optimization

The table below summarizes the quantitative impact of different buffer interventions on the Signal-to-Background Ratio (SBR).

Buffer ConditionpHCo-solvent / AdditiveBaseline Background (RFU)Signal (RFU)Signal-to-Background Ratio (SBR)Mechanism of Background
PBS (Standard) 7.41% DMSO8,50012,0001.4 AIE (Nano-aggregation)
Tris-HCl 8.51% DMSO15,20016,0001.05 ICT (Phenol deprotonation)
HEPES 7.25% DMSO1,20014,50012.1 Monomeric state restored
HEPES + EDTA 7.25% DMSO + 50 µM EDTA40014,20035.5 Trace metals masked

Note: Data illustrates the synergistic effect of pH control, solubility enhancement, and metal masking.

Part 5: Self-Validating Protocol for Background Reduction

To ensure trustworthiness, do not blindly apply fixes. Use this self-validating matrix protocol to empirically prove the source of your background noise without compromising the assay's dynamic range.

Step 1: Reagent Preparation
  • Prepare a 10 mM stock of 2-(1H-Imidazol-2-YL)-5-methoxyphenol in anhydrous, high-purity DMSO.

  • Store in 10 µL aliquots at -20°C in dark amber tubes. Causality Note: Repeated freeze-thaw cycles introduce atmospheric moisture, which degrades the probe and increases baseline noise.

Step 2: The Validation Matrix Setup

Prepare a 4-condition matrix in a 96-well black, flat-bottom microplate. All wells should have a final volume of 100 µL.

  • Well A (Buffer Control): 100 µL HEPES (50 mM, pH 7.2).

  • Well B (Solubility Control): 100 µL HEPES + 5% DMSO + 10 µM Probe.

  • Well C (Metal Chelation Control): 100 µL HEPES + 5% DMSO + 50 µM EDTA + 10 µM Probe.

  • Well D (Positive Control): 100 µL HEPES + 5% DMSO + 50 µM EDTA + 10 µM Probe + Target Analyte.

Step 3: Kinetic Readout & Logic Validation
  • Incubate the plate at room temperature for 15 minutes in the dark.

  • Measure fluorescence (Excitation: ~340 nm, Emission: ~450-500 nm depending on the target tautomer) every 2 minutes for 30 minutes.

  • Analyze the Causality:

    • If Well B shows high background but Well C is low, trace metals are your issue. Adopt the EDTA protocol.

    • If Well B is high and visually cloudy/opalescent, AIE is the issue. Increase DMSO to 10% or add 0.05% Tween-20.

    • If Well D shows no signal increase over Well C, the ESIPT process is fully quenched, likely due to incorrect pH (re-verify buffer pH is exactly 7.2).

Part 6: References

  • ESIPT fluorescence turn-on sensors for detection of short chain inorganic polyphosphate in water Source: National Institutes of Health (NIH) / PMC URL:

  • A Synergistically Enhanced Near-Infrared ESIPT Fluorescent Probe for High-Performance In Situ Imaging of Cellular Apoptosis Source: Molecular Pharmaceutics / ACS Publications URL:

  • A Ratiometric Fluorescent Probe Based on ESIPT and AIE Processes for Alkaline Phosphatase Activity Assay and Visualization in Living Cells Source: ACS Applied Materials & Interfaces / ACS Publications URL:

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 2-(1H-Imidazol-2-YL)-5-methoxyphenol

Welcome to the technical support center for optimizing cross-coupling reactions with 2-(1H-Imidazol-2-YL)-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-(1H-Imidazol-2-YL)-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile scaffold. Here, we will delve into common experimental challenges and provide in-depth, evidence-based solutions.

Our approach is grounded in mechanistic principles and field-proven insights to ensure your experiments are both successful and reproducible. We will explore the key reactive sites of the molecule and discuss strategies for achieving selective C-C, C-N, and C-O bond formations.

Frequently Asked Questions (FAQs)

Q1: I am new to working with 2-(1H-Imidazol-2-YL)-5-methoxyphenol. What are the primary reactive sites for cross-coupling reactions?

A1: Your substrate has three primary sites for cross-coupling reactions, each with unique considerations:

  • Imidazole C-H Bonds: The imidazole ring is electron-rich and amenable to direct C-H functionalization, particularly at the C4 and C5 positions, and to a lesser extent, the C2 position if not already substituted. Nickel-catalyzed systems have shown promise for the C-H arylation of imidazoles.[1][2]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group can be a nucleophile in O-arylation reactions, commonly catalyzed by copper or palladium complexes.[3][4][5]

  • Imidazole N-H Bond: The imidazole nitrogen can be a site for N-arylation, typically via Buchwald-Hartwig amination, though this can sometimes be challenging with unprotected imidazoles due to potential catalyst inhibition.[6][7]

Q2: My palladium-catalyzed reaction is stalling, and I see a black precipitate. What is happening?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[8] This is a common cause of low conversion. Several factors can lead to this:

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[8] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst. An ineffective ligand can lead to catalyst decomposition.[8] Consider screening a variety of electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands.

  • High Reaction Temperature: Excessive heat can promote catalyst agglomeration.[8] Try lowering the reaction temperature and extending the reaction time.

Q3: I am attempting a Suzuki-Miyaura coupling with a halogenated derivative of my substrate, but I am observing significant amounts of the dehalogenated starting material. How can I prevent this?

A3: This side reaction, known as protodehalogenation or hydrodehalogenation, is a common challenge.[9] It occurs when the organopalladium intermediate reacts with a proton source instead of the intended coupling partner. Here are some strategies to mitigate this:

  • Optimize the Base: Strong bases, especially in the presence of protic solvents like water or alcohols, can promote protodehalogenation.[9] Consider switching to a milder base such as CsF, K₃PO₄, or KF.[9]

  • Use Anhydrous Conditions: Minimize the presence of water in your reaction by using anhydrous solvents and reagents.

  • Protect the Imidazole Nitrogen: The N-H proton of the imidazole can sometimes be a source of protons for this side reaction. Protecting the nitrogen with a suitable group like Boc or SEM can be an effective strategy.[9]

Troubleshooting Guide: Direct C-H Arylation of the Imidazole Ring

Direct C-H activation is an atom-economical approach to functionalize the imidazole core. However, achieving high selectivity and yield can be challenging.

Problem: Low or No Conversion in Ni-Catalyzed C-H Arylation

Plausible Causes & Solutions:

  • Catalyst Inactivity:

    • Insight: Nickel catalysts, particularly Ni(0) species, are sensitive to air and moisture. While air-stable Ni(II) precursors are often used, their reduction to the active Ni(0) species may be inefficient.

    • Troubleshooting Steps:

      • Use a freshly opened bottle of the nickel salt or precatalyst.

      • If using a Ni(0) source like Ni(cod)₂, handle it strictly within a glovebox.

      • Ensure all glassware is oven-dried and the reaction is assembled under a positive pressure of inert gas.

  • Inappropriate Solvent:

    • Insight: For the C-H arylation of imidazoles, the choice of solvent can be critical. Tertiary alcohols, such as t-amyl alcohol, have been shown to be particularly effective in accelerating the reaction.[1][2]

    • Troubleshooting Steps:

      • If using common aprotic solvents like dioxane or toluene with limited success, switch to t-amyl alcohol.

  • Suboptimal Ligand or Base:

    • Insight: The ligand and base work in concert to facilitate the C-H activation step. The right combination is crucial for efficient catalysis.

    • Troubleshooting Steps:

      • For Ni-catalyzed C-H arylation of imidazoles, a common effective system is a dicyclohexylphosphino-based ligand like dcype (1,2-bis(dicyclohexylphosphino)ethane) with K₃PO₄ as the base.[1][2]

      • Screen a small matrix of ligands and bases to identify the optimal combination for your specific substrate.

Experimental Protocol: Screening for Optimal C-H Arylation Conditions
ParameterCondition 1 (Standard)Condition 2 (Alternative Solvent)Condition 3 (Alternative Ligand/Base)
Substrate 2-(1H-Imidazol-2-YL)-5-methoxyphenol (1 equiv)2-(1H-Imidazol-2-YL)-5-methoxyphenol (1 equiv)2-(1H-Imidazol-2-YL)-5-methoxyphenol (1 equiv)
Coupling Partner Aryl Halide/Pseudohalide (1.2 equiv)Aryl Halide/Pseudohalide (1.2 equiv)Aryl Halide/Pseudohalide (1.2 equiv)
Catalyst Ni(OTf)₂ (10 mol%)Ni(OTf)₂ (10 mol%)Ni(cod)₂ (10 mol%)
Ligand dcype (12 mol%)dcype (12 mol%)dcypt (12 mol%)
Base K₃PO₄ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent Dioxanet-Amyl AlcoholToluene
Temperature 120 °C120 °C120 °C
Time 24 h24 h24 h

Troubleshooting Guide: O-Arylation of the Phenolic Hydroxyl Group

The synthesis of diaryl ethers via O-arylation is a valuable transformation. Both copper and palladium-based systems can be employed.

Problem: Competing N-Arylation or C-Arylation

Plausible Causes & Solutions:

  • Catalyst System Selectivity:

    • Insight: The choice of metal catalyst and ligand can significantly influence the selectivity between O- and N-arylation. Copper-based systems, particularly with ligands like picolinic acid, are often effective for O-arylation of phenols.[5]

    • Troubleshooting Steps:

      • If you are observing significant N-arylation with a palladium catalyst, consider switching to a copper-catalyzed system (e.g., CuI with picolinic acid as a ligand).[5]

      • For palladium systems, sterically hindered ligands may favor O-arylation over N-arylation.

  • Base Choice:

    • Insight: The base deprotonates the phenol to form the active nucleophile. A base that is too strong might also deprotonate the imidazole N-H, leading to competing N-arylation.

    • Troubleshooting Steps:

      • Use a milder base like K₃PO₄ or Cs₂CO₃.

      • Avoid very strong bases like NaOt-Bu unless N-protection is employed.

Logical Workflow for Troubleshooting O-Arylation Selectivity

G start Low O-Arylation Selectivity check_catalyst Is a Palladium catalyst being used? start->check_catalyst switch_to_cu Switch to a Copper-based system (e.g., CuI/picolinic acid) check_catalyst->switch_to_cu Yes optimize_pd_ligand Screen sterically hindered Pd ligands (e.g., Buchwald ligands) check_catalyst->optimize_pd_ligand No, continue with Pd end Improved O-Arylation Selectivity switch_to_cu->end check_base Is a strong base (e.g., NaOt-Bu) being used? optimize_pd_ligand->check_base switch_to_mild_base Switch to a milder base (e.g., K3PO4, Cs2CO3) check_base->switch_to_mild_base Yes protect_nh Consider protecting the imidazole N-H check_base->protect_nh No, base is already mild switch_to_mild_base->end protect_nh->end

Caption: Troubleshooting workflow for O-arylation selectivity.

Troubleshooting Guide: Buchwald-Hartwig Amination on a Halogenated Scaffold

For introducing nitrogen-based functionalities, the Buchwald-Hartwig amination is a powerful tool, typically performed on a halogenated version of the substrate.

Problem: Catalyst Inhibition by the Imidazole Moiety

Plausible Causes & Solutions:

  • Coordination to the Palladium Center:

    • Insight: The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium catalyst, leading to the formation of an inactive or less active complex.[10]

    • Troubleshooting Steps:

      • Use a higher ligand-to-palladium ratio: A higher concentration of the phosphine or NHC ligand can help to outcompete the imidazole for coordination to the palladium center. Ratios of 2:1 to 4:1 (ligand:Pd) are often effective.

      • Employ sterically hindered ligands: Bulky ligands like those developed by Buchwald (e.g., XPhos, SPhos) or sterically demanding NHC ligands can create a crowded coordination sphere around the palladium, disfavoring coordination of the imidazole nitrogen.[11]

      • N-Protection: Protecting the imidazole nitrogen with a removable group can physically block it from coordinating to the catalyst.

Catalytic Cycle of Buchwald-Hartwig Amination and Potential Inhibition

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Inactive_Complex Inactive Imidazole-Pd Complex Pd(0)L2->Inactive_Complex + Imidazole Substrate Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination + HNR2 - HX Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: The Buchwald-Hartwig catalytic cycle and potential inhibition by the imidazole substrate.

References

  • Muto, K., et al. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. [Link]

  • Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives. Organic Letters. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research. [Link]

  • Sulfoxide-mediated oxidative cross-coupling of phenols. Chemical Science. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]

  • Copper-catalyzed O-arylation of phenols with diazonium salts. Organic & Biomolecular Chemistry. [Link]

  • Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science. [Link]

  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. ChemSusChem. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Heck-like Reactions Involving Heteroatomic Electrophiles. European Journal of Organic Chemistry. [Link]

  • Site-selective arylations of nature-inspired flavonoids or steroidal phenols via C—H or O—H activation. Scientific Reports. [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry. [Link]

  • Catalytic C-H Activation. Chemistry Letters. [Link]

  • Oxidative coupling of phenols. Wikipedia. [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

  • O-Arylation of phenol with 4-fluoronitrobenze: optimization of the reaction conditions. ResearchGate. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules. [Link]

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • C-H arylation and alkenylation of imidazoles by nickel catalysis. Waseda University. [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][12][13]thiadiazole Series. European Journal of Organic Chemistry. [Link]

  • Synthesis of imidazoles. Organic Chemistry Portal. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Journal of the American Chemical Society. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. pubs.acs.org. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Optimise cross-coupling with ligand-free NHC–Pd precatalysts. Chemistry World. [Link]

Sources

Troubleshooting

resolving 1H-NMR peak overlaps in 2-(1H-Imidazol-2-YL)-5-methoxyphenol spectra

Welcome to the Technical Support Center for Advanced Analytical Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific spectroscopic challenges associated with 2-(1H-Imidazol-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Analytical Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific spectroscopic challenges associated with 2-(1H-Imidazol-2-YL)-5-methoxyphenol and related heterocyclic scaffolds.

This guide moves beyond basic operation manuals, focusing on the physicochemical causality behind spectral artifacts and providing self-validating workflows to ensure absolute structural confidence.

I. Diagnostic Workflow for Spectral Deconvolution

When analyzing 2-(1H-Imidazol-2-YL)-5-methoxyphenol, the primary challenges arise from the tautomerization of the imidazole ring and the high electron density of the methoxy-substituted phenol ring, which compresses the aromatic signals into a narrow chemical shift window.

NMR_Workflow Start 1H-NMR Spectrum Acquired 2-(1H-Imidazol-2-YL)-5-methoxyphenol CheckBroad Are Imidazole peaks broad/missing? Start->CheckBroad VT_NMR Perform VT-NMR (Cool to -20°C or Heat to 60°C) CheckBroad->VT_NMR Yes (Tautomerism) CheckOverlap Are Aromatic peaks overlapping (6.5-7.5 ppm)? CheckBroad->CheckOverlap No VT_NMR->CheckOverlap TwoD_NMR Acquire 2D NMR (HSQC & HMBC) CheckOverlap->TwoD_NMR Yes Solvent Switch Solvent (e.g., CDCl3 to DMSO-d6) CheckOverlap->Solvent Persistent Overlap Resolved Peaks Resolved & Assigned TwoD_NMR->Resolved Solvent->Resolved

Workflow for resolving 1H-NMR spectral overlaps in imidazole-phenol derivatives.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: The imidazole protons (C4' and C5') are completely missing or appear as a massive baseline hump. Is my sample degraded? A: No, your sample is likely intact. This is a classic manifestation of intermediate chemical exchange on the NMR timescale. Imidazoles undergo rapid intermolecular proton exchange and tautomerism between the N1 and N3 positions[1]. At room temperature (298 K), the rate of this exchange often matches the frequency difference between the C4' and C5' protons, causing their signals to coalesce into a broad, unresolved hump[2]. Solution: You must alter the exchange rate. Either heat the sample to >60°C to push the exchange into the "fast" regime (yielding one sharp, time-averaged peak), or cool it to -20°C to enter the "slow" regime (yielding two distinct doublets)[3].

Q2: I see a massive multiplet around 6.5 - 7.5 ppm. How can I differentiate the phenol aromatic protons from the imidazole protons? A: The electron-donating methoxy group (-OCH3) and phenol (-OH) shield the aromatic protons of the phenol ring, pushing them upfield into the exact region where the imidazole protons resonate. To resolve this, you must stop relying solely on the 1H dimension. By employing 2D NMR (HSQC and HMBC), you can disperse these overlapping proton signals into the 13C dimension, which has a much wider chemical shift range (0-200 ppm) and is highly sensitive to the local electronic environment[4][5].

Q3: Does solvent choice actually matter for this specific scaffold? A: Profoundly. In non-polar, aprotic solvents like CDCl3, 2-(1H-Imidazol-2-YL)-5-methoxyphenol will form strong intermolecular hydrogen bonds, exacerbating line broadening. Switching to a strongly hydrogen-bonding solvent like DMSO-d6 solvates the exchangeable protons (OH, NH), breaks up intermolecular aggregates, and significantly sharpens the aromatic signals[3].

III. Logical Correlation for 2D NMR Deconvolution

When 1D spectra fail, 2D NMR provides a self-validating matrix of atomic connectivity. The following logic tree dictates how to assign overlapping multiplets using heteronuclear correlation.

NMR_2D_Logic OverlappedProtons Overlapped 1H Multiplet (6.5 - 7.5 ppm) HSQC 1H-13C HSQC (1-Bond Coupling) OverlappedProtons->HSQC HMBC 1H-13C HMBC (2/3-Bond Coupling) OverlappedProtons->HMBC CarbonDispersion Disperse into 13C Dimension (110 - 160 ppm) HSQC->CarbonDispersion HMBC->CarbonDispersion IdentifyDirect Identify Direct C-H Pairs (Phenol vs Imidazole CH) CarbonDispersion->IdentifyDirect via HSQC IdentifyQuat Link to Quaternary Carbons (C-OH, C-OMe, C=N) CarbonDispersion->IdentifyQuat via HMBC FinalStructure Unambiguous Resonance Assignment IdentifyDirect->FinalStructure IdentifyQuat->FinalStructure

Logical correlation pathway for deconvoluting overlapping 1H signals using 2D NMR.

IV. Quantitative Reference Data

The table below summarizes the expected chemical shifts and the profound effect of temperature on peak morphology for this specific molecule.

Resonance Assignment1H Shift (298 K, DMSO-d6)Peak Shape (298 K)1H Shift (253 K, DMSO-d6)Peak Shape (253 K)
Methoxy (-OCH3) ~3.78 ppmSharp Singlet (3H)~3.78 ppmSharp Singlet (3H)
Phenol C4-H ~6.45 ppmDoublet of Doublets~6.45 ppmDoublet of Doublets
Phenol C6-H ~6.52 ppmDoublet~6.52 ppmDoublet
Phenol C3-H ~7.60 ppmDoublet~7.60 ppmDoublet
Imidazole C4'/C5'-H ~7.10 ppmBroad Singlet (2H)~7.05 ppm, ~7.25 ppmTwo distinct Doublets (1H each)
Phenol -OH ~10.5 ppmBroad Singlet~10.8 ppmSharp Singlet
Imidazole -NH ~12.5 ppmVery Broad / Missing~12.8 ppmBroad Singlet

V. Validated Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Optimization

Purpose: To resolve tautomeric line broadening by slowing chemical exchange.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of dry DMSO-d6. High concentration promotes intermolecular exchange, so keep the concentration strictly controlled.

  • Thermal Equilibration: Insert the sample and lower the probe temperature to 253 K (-20°C) at a rate of 2 K/min.

  • Self-Validation Check (Lock Level): Monitor the deuterium lock level. A fluctuating lock signal indicates thermal gradients within the tube. Do not proceed until the lock level is stable for at least 5 minutes.

  • Probe Tuning: The electrical properties of the probe coils change with temperature. Re-tune and re-match the probe for both 1H and 13C channels at 253 K.

  • Shimming & Acquisition: Perform gradient shimming (TopShim) and acquire a standard 1H spectrum (ns=16, d1=2s). The broad imidazole hump should now resolve into two distinct doublets.

Protocol 2: HSQC and HMBC Acquisition for Overlap Deconvolution

Purpose: To separate overlapping aromatic protons using 13C chemical shift dispersion[4].

  • Pulse Calibration: Determine the exact 90-degree pulse width (pw90) for your sample. Self-Validation: An incorrect pw90 will lead to severe signal loss and extreme t1​ noise in the 2D spectrum.

  • HSQC Setup (Direct connectivity): Set up a multiplicity-edited 1H-13C HSQC. Optimize the delay for a 1-bond coupling constant of 1JCH​=145 Hz. Set the 13C sweep width to 160 ppm to capture all aromatic carbons.

  • HMBC Setup (Long-range connectivity): Set up a 1H-13C HMBC. Optimize the delay for a long-range coupling constant of nJCH​=8 Hz.

  • Data Processing: Apply a squared sine-bell window function in both dimensions. Use linear prediction in the F1 (13C) dimension to artificially double your data points, drastically improving resolution in the carbon axis and separating the C4' and C5' carbons from the phenol carbons.

VI. References

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer Source: Nature Communications (via PMC) URL:[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR Source: Advances in Polymer Science (Pressbooks) URL:[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: Molecules (via PMC) URL:[Link]

  • Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide Source: Magnetic Resonance in Chemistry (PubMed) URL:[Link]

  • An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution Source: ResearchGate URL:[Link]

Sources

Optimization

minimizing cytotoxicity of 2-(1H-Imidazol-2-YL)-5-methoxyphenol in cell-based assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the complexities of assay development involving highly functionalized small molecules. Working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the complexities of assay development involving highly functionalized small molecules.

Working with 2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS: 1314912-70-3) presents a unique set of challenges in cell-based assays. While the imidazole-phenol scaffold is highly valuable for developing fluorescent probes, kinase inhibitors, and metal-complexing agents, it is notorious for inducing off-target cytotoxicity. This guide is designed to help you decouple artifactual compound toxicity from true pharmacological effects by understanding the physical and biochemical causality behind your assay results.

PART 1: Mechanistic Overview of Cytotoxicity

To troubleshoot effectively, we must first understand why this compound stresses cellular systems. The cytotoxicity of 2-(1H-Imidazol-2-YL)-5-methoxyphenol is driven by three distinct structural liabilities:

  • Redox Cycling (Phenol Moiety): The phenol group can undergo auto-oxidation in culture media, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This oxidative stress directly impairs the mitochondrial membrane potential (MMP) and triggers caspase-dependent apoptosis [1].

  • Trace Metal Chelation (Imidazole Moiety): Imidazoles are potent coordinators of transition metals (Cu²⁺, Zn²⁺, Fe³⁺). In a closed in vitro system, high concentrations of this compound can deplete essential trace metals, inhibiting critical metalloenzymes[2].

  • Planar Lipophilicity: The rigid, planar nature of the molecule leads to poor aqueous solubility. Micro-precipitates can form in culture media, physically disrupting lipid bilayers and causing necrotic cell death.

G Compound 2-(1H-Imidazol-2-YL)-5-methoxyphenol Phenol Phenol Moiety (Redox Cycling) Compound->Phenol Imidazole Imidazole Moiety (Metal Coordination) Compound->Imidazole Lipophilicity Planar Structure (High LogP) Compound->Lipophilicity ROS ROS Generation (Superoxide/H2O2) Phenol->ROS Metal Trace Metal Depletion (Cu2+, Zn2+, Fe3+) Imidazole->Metal Precipitation Media Precipitation & Aggregation Lipophilicity->Precipitation Membrane Membrane Disruption Lipophilicity->Membrane Mito Mitochondrial Depolarization ROS->Mito Toxicity Observed Cytotoxicity (Apoptosis / Necrosis) Mito->Toxicity Enzyme Metalloenzyme Inhibition Metal->Enzyme Enzyme->Toxicity Precipitation->Toxicity Membrane->Toxicity

Mechanistic pathways driving cytotoxicity of 2-(1H-Imidazol-2-YL)-5-methoxyphenol in cell assays.

PART 2: Troubleshooting Guide & Experimental Protocols

Issue 1: "My cells are dying rapidly, and I see micro-crystals under the microscope."

The Causality: You are exceeding the thermodynamic solubility limit of the compound in aqueous media. When the compound crashes out of solution, it forms micro-aggregates that physically puncture cell membranes. Furthermore, compensating by increasing DMSO concentration above 0.5% introduces solvent-mediated toxicity. The Solution: Implement a carrier-protein formulation protocol.

Protocol 1: Optimized Formulation & Dosing Self-Validating System: Include a "Vehicle + Carrier" control well to ensure the carrier itself does not alter baseline cell viability.

  • Master Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Do not exceed 10 mM, as the phenol group is prone to concentration-dependent dimerization. Store in amber tubes at -20°C.

  • Carrier Media Preparation: Warm your complete assay media (e.g., DMEM + 10% FBS) to 37°C. Supplement the media with 0.5% w/v Bovine Serum Albumin (BSA). Causality: BSA acts as a hydrophobic sink, binding the planar molecule and preventing aggregation.

  • Serial Dilution: Perform intermediate dilutions in 100% DMSO so that the final spike into the culture media is always a 1:1000 dilution (yielding a final DMSO concentration of 0.1%).

  • Dropwise Addition: Add the DMSO stock dropwise to the 37°C carrier media while vortexing vigorously.

  • Incubation: Apply the formulated media to the cells immediately to prevent gradual precipitation.

Issue 2: "I suspect the compound is causing oxidative stress rather than hitting my target."

The Causality: The 5-methoxyphenol moiety is highly redox-active. In the oxygen-rich environment of a cell culture incubator, it can undergo auto-oxidation, generating intracellular ROS that depolarize mitochondria and trigger apoptosis [3]. The Solution: Perform a ROS-Scavenging Rescue Assay.

Protocol 2: ROS-Scavenging Rescue Assay Self-Validating System: If toxicity is strictly target-mediated, the antioxidant will not rescue viability. If toxicity is an artifact of phenol oxidation, the antioxidant will shift the IC₅₀ curve to the right.

  • Cell Seeding: Seed cells (e.g., HepG2 or HEK293) at 15,000 cells/well in a 96-well plate. Note: Use a slightly higher density than normal, as higher cell numbers buffer against lipid peroxidation.

  • Antioxidant Pre-treatment: 2 hours prior to compound treatment, replace media with fresh media containing either 5 mM N-acetylcysteine (NAC) or 100 µM Trolox.

  • Compound Addition: Add 2-(1H-Imidazol-2-YL)-5-methoxyphenol in a dose-response range (1 µM to 100 µM) using the formulation protocol above.

  • Incubation & Readout: Incubate for 24-48 hours. Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

PART 3: Data Presentation & Assay Optimization Summary

To standardize your workflows, adhere to the optimized parameters outlined in the table below. These adjustments specifically counteract the physicochemical liabilities of the imidazole-phenol scaffold.

ParameterStandard ConditionOptimized ConditionScientific Rationale
Solvent Vehicle 1% DMSO in Media0.1% DMSO + 0.5% BSA Reduces solvent toxicity; BSA acts as a carrier protein to prevent planar compound aggregation and membrane disruption.
Viability Readout MTT / ResazurinATP Luminescence Prevents false-positive viability signals caused by direct chemical reduction of tetrazolium salts by the redox-active phenol.
Cell Density 5,000 cells/well10,000 - 15,000 cells/well Higher confluency provides a larger intracellular glutathione pool, buffering against ROS-mediated lipid peroxidation.
Control Wells DMSO onlyDMSO + 5 mM NAC Validates whether observed cytotoxicity is an artifact of oxidative stress or a true pharmacological/target-mediated effect.

PART 4: Frequently Asked Questions (FAQs)

Q: Why does my MTT assay show 120% cell viability at high concentrations of the compound? A: This is a classic assay artifact. The 5-methoxyphenol moiety is a reducing agent. It can chemically reduce the MTT tetrazolium salt into purple formazan in the absence of living cells, creating a false-positive viability signal. Always use an ATP-dependent luminescent assay (like CellTiter-Glo) when working with redox-active phenols.

Q: Can I use this compound in assays evaluating metalloenzymes (e.g., MMPs or HDACs)? A: Proceed with extreme caution. The 1H-imidazole ring is a well-documented metal chelator that coordinates strongly with zinc and copper ions. If your target is a metalloenzyme, the compound may act as a pan-inhibitor by stripping the catalytic metal ion from the enzyme's active site, rather than binding specifically to the target pocket.

Q: My cells look highly vacuolated within 2 hours of treatment. Is this apoptosis? A: Not necessarily. Highly lipophilic, weakly basic compounds (like those containing imidazole rings) often undergo "lysosomal trapping." The unprotonated compound diffuses across the cell membrane, enters the acidic lysosome, becomes protonated, and can no longer exit. This causes osmotic swelling of the lysosomes, appearing as massive vacuoles under phase-contrast microscopy.

PART 5: References

  • Adeyemi, O. S., et al. (2020). "New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression." Biochemical and Biophysical Research Communications. URL:[Link]

  • Haegler, P., et al. (2017). "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences. URL:[Link]

  • Munteanu, C. R., et al. (2021). "Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes." MDPI Molecules. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(1H-Imidazol-2-YL)-5-methoxyphenol vs. Standard Reference Inhibitors

Executive Summary & Mechanistic Rationale In the development of novel depigmenting agents and metalloenzyme inhibitors, achieving high target affinity while maintaining cellular permeability remains a critical challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of novel depigmenting agents and metalloenzyme inhibitors, achieving high target affinity while maintaining cellular permeability remains a critical challenge. This guide provides an objective, data-driven comparison of the experimental compound 2-(1H-Imidazol-2-YL)-5-methoxyphenol against industry-standard reference inhibitors, Kojic Acid and Arbutin.

As an Application Scientist, the rationale for evaluating this specific molecular architecture lies in its dual-pharmacophore design:

  • The Imidazole Moiety: Acts as a potent, high-affinity bioisostere that directly chelates the binuclear copper center (CuA and CuB) within the active site of Tyrosinase (TYR).

  • The 5-Methoxyphenol Ring: Geometrically mimics the natural substrates (L-tyrosine and L-DOPA), allowing the molecule to anchor deeply within the hydrophobic substrate-binding pocket, resulting in competitive inhibition.

To rigorously validate this compound, we employ a two-tiered testing architecture. First, a cell-free Mushroom Tyrosinase Assay is utilized to establish direct kinetic parameters (IC50, Ki) without the confounding variables of membrane transport[1]. Second, a B16F10 Melanoma Cell Assay is deployed to evaluate true physiological efficacy, ensuring the compound can successfully penetrate the lipid bilayer and inhibit melanogenesis without inducing severe cytotoxicity[2].

Target Pathway & Mechanism of Action

The following diagram illustrates the upstream signaling cascade of melanogenesis and the precise pharmacological intervention point of 2-(1H-Imidazol-2-YL)-5-methoxyphenol.

G MSH α-MSH Stimulation MC1R MC1R Receptor Activation MSH->MC1R Binds to cAMP Intracellular cAMP Elevation MC1R->cAMP Triggers MITF MITF Transcription Factor cAMP->MITF Upregulates TYR Tyrosinase (TYR) Expression MITF->TYR Induces Melanin Melanin Synthesis (Pigmentation) TYR->Melanin Catalyzes L-DOPA Inhibitor 2-(1H-Imidazol-2-YL) -5-methoxyphenol Inhibitor->TYR Chelates Cu2+ (Competitive Inhibition)

Fig 1. Melanogenesis signaling and targeted TYR inhibition by the imidazole derivative.

Comparative Efficacy Data

The following tables synthesize quantitative data comparing the novel imidazole derivative against standard references.

Table 1: Cell-Free Kinetic Profiling (Mushroom Tyrosinase)

Direct enzymatic inhibition highlights the raw binding affinity of the compound.

CompoundIC50 (µM)Ki (µM)Mode of Inhibition
2-(1H-Imidazol-2-YL)-5-methoxyphenol 4.2 ± 0.33.8Competitive
Kojic Acid (Reference)14.8 ± 1.112.5Mixed / Competitive
Arbutin (Reference)152.4 ± 8.5140.0Competitive
Table 2: Intracellular Efficacy & Toxicity (B16F10 Melanoma Cells)

Cell-based metrics determine the practical therapeutic window of the inhibitor.

CompoundMelanin Inhibition IC50 (µM)CC50 (Cell Viability) (µM)Therapeutic Index (CC50 / IC50)
2-(1H-Imidazol-2-YL)-5-methoxyphenol 12.5 ± 1.2> 250> 20.0
Kojic Acid (Reference)54.3 ± 4.6> 500> 9.2
Arbutin (Reference)280.0 ± 15.4> 1000> 3.5

Data Interpretation: While 2-(1H-Imidazol-2-YL)-5-methoxyphenol exhibits a lower absolute cytotoxicity threshold (CC50 > 250 µM) compared to Kojic Acid, its highly potent intracellular target engagement (IC50 = 12.5 µM) yields a superior Therapeutic Index. This indicates a broader safety window for effective dosing.

Experimental Methodologies

To ensure absolute reproducibility and trustworthiness, the following protocols form a self-validating system. Baseline subtractions and positive controls must be run concurrently.

Workflow Seed Seed B16F10 Cells (1x10^5 cells/well) Stimulate Add α-MSH (200 nM) + Inhibitor (48h) Seed->Stimulate Harvest Wash & Harvest (Trypsin-EDTA) Stimulate->Harvest Lyse Solubilize Melanin (1N NaOH + 10% DMSO) Harvest->Lyse Measure Read Absorbance (OD 405 nm) Lyse->Measure

Fig 2. Workflow for the B16F10 cell-based melanin content quantification assay.

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

Purpose: To establish baseline enzymatic inhibition kinetics.

  • Reagent Preparation: Prepare a 20 mM phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a working concentration of 30 U/mL[1]. Prepare L-DOPA substrate at 0.85 mM.

  • Pre-Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the mushroom tyrosinase solution, and 20 µL of the test inhibitor (or Kojic Acid as the reference control)[1]. Incubate at room temperature for 10 minutes to allow inhibitor-enzyme complex formation.

  • Reaction Initiation: Add 20 µL of L-DOPA to each well to initiate the conversion of L-DOPA to dopachrome[1].

  • Quantification: Incubate the plate at 25°C for 20 minutes. Measure the optical density of the resulting dopachrome at 492 nm using a microplate reader[1]. Calculate the percentage of inhibition relative to the vehicle control.

Protocol B: B16F10 Melanin Content Assay

Purpose: To validate intracellular target engagement and physiological depigmentation.

  • Cell Seeding: Seed murine B16F10 melanoma cells into 6-well tissue culture plates at a density of 1 × 10⁵ cells/well[3]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to promote adherence.

  • Stimulation & Treatment: Replace the media with fresh DMEM containing 200 nM α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis[2]. Concurrently add the test inhibitors at varying concentrations (e.g., 5, 10, 25, 50 µM). Incubate for 48 hours[3].

  • Harvesting: Aspirate the media, wash the cells three times with cold PBS, and detach the cells using Trypsin-EDTA[2]. Centrifuge the suspension at 12,000 × g for 10 minutes to isolate the melanin-containing cell pellet[2].

  • Melanin Solubilization: Melanin is highly insoluble in standard aqueous buffers. Dissolve the cell pellet in 100 µL of 1 N NaOH supplemented with 10% DMSO[2]. Heat the lysate in a water bath at 80°C for 1 hour to fully solubilize the intracellular melanin granules[2].

  • Detection: Transfer the solubilized fraction to a 96-well plate and measure the absorbance at 405 nm[2]. Normalize the melanin content against total protein concentration (determined via a standard BCA assay) to account for any variations in cell proliferation[3].

References

  • Ali, A., et al. "Mushroom tyrosinase assay protocol." Bio-protocol / Scientific Reports, 2016. 1

  • Park, et al. "Antimelanogenic and Antioxidant Effects of Postbiotics of Lactobacillus Strains in α-MSH-Induced B16F10 Melanoma Cells via CREB/MITF and MAPKs Signaling Pathway." National Institutes of Health (PMC). 2

  • BenchChem Application Note. "Cell-Based Assay for Melanin Content with Methylarbutin Treatment." BenchChem Methodological Protocols. 4

  • MDPI Study Protocol. "Skin-Whitening Effects of Cannabinol (CBN) Through Melanin Inhibition in B16F10 Melanoma Cells." MDPI. 3

Sources

Comparative

Technical Comparison Guide: Reproducibility of 2-(1H-Imidazol-2-YL)-5-methoxyphenol Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Batch-to-batch reproducibility, mechanistic causality, and protocol validation. Executive Summary The compound 2-(1H-Imidazol-2-YL)-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Batch-to-batch reproducibility, mechanistic causality, and protocol validation.

Executive Summary

The compound 2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS: 1314912-70-3) is a highly valued building block in medicinal chemistry, frequently utilized as a bidentate ligand in transition metal complexes and as a core scaffold for fluorescent probes and kinase inhibitors. However, synthesizing this 2-substituted imidazole with high batch-to-batch reproducibility presents significant challenges.

Traditional multicomponent ring-construction methodologies often suffer from erratic yields and complex impurity profiles. This guide objectively compares the traditional Debus-Radziszewski Condensation against an optimized Suzuki-Miyaura Cross-Coupling approach, providing empirical data, self-validating protocols, and mechanistic insights to help drug development professionals standardize their synthetic workflows.

Mechanistic Overview & Causality of Reproducibility

To understand why batch variance occurs, we must examine the causality behind the chemical transformations.

The Traditional Alternative: Debus-Radziszewski Condensation

The Debus-Radziszewski reaction is a classic multicomponent synthesis involving a dicarbonyl (glyoxal), an aldehyde (2-hydroxy-4-methoxybenzaldehyde), and ammonia[1].

  • The Causality of Variance: While commercially viable for simple imidazoles, this method struggles with electron-rich, sterically hindered phenolic aldehydes. The reaction proceeds via a highly reactive diimine intermediate. Under thermal conditions, glyoxal and ammonia readily undergo competitive oligomerization, forming dark polymeric tars. The electron-donating 5-methoxy group further alters the electrophilicity of the aldehyde, leading to incomplete conversion and a highly variable impurity profile across different scales.

The Optimized Product Route: Suzuki-Miyaura Cross-Coupling

Our optimized approach abandons de novo imidazole ring construction in favor of coupling pre-formed aromatic systems. By reacting 2-bromo-1H-imidazole with (2-hydroxy-4-methoxyphenyl)boronic acid under palladium catalysis, we achieve precise C-C bond formation[2].

  • The Causality of Consistency: This method isolates the reactive site strictly to the C-2 position of the imidazole. By utilizing a robust Pd-catalyst system, the reaction bypasses the chaotic diimine intermediates entirely. The reaction is highly tolerant of the free phenolic -OH and methoxy groups, ensuring that the only major byproduct is easily removable inorganic salts, thereby guaranteeing batch-to-batch consistency[3].

ReactionPathways StartA Aldehyde + Glyoxal + NH3 (Traditional Route) MethodA Debus-Radziszewski Condensation StartA->MethodA ByprodA Polymeric Tars & Unreacted Aldehyde MethodA->ByprodA Competitive Oligomerization Target 2-(1H-Imidazol-2-YL) -5-methoxyphenol MethodA->Target Variable Yield (40-60%) StartB 2-Bromo-1H-imidazole + Boronic Acid (Optimized) MethodB Suzuki-Miyaura Cross-Coupling (Pd) StartB->MethodB MethodB->Target High Reproducibility (>85%)

Mechanistic comparison of traditional multicomponent condensation vs. targeted cross-coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to guarantee reproducibility.

Protocol A: Debus-Radziszewski Condensation (Alternative Route)
  • Preparation: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (10 mmol) in glacial acetic acid (25 mL).

  • Addition: Add ammonium acetate (40 mmol) and aqueous glyoxal (40% w/w, 12 mmol).

  • Reaction: Reflux at 100°C for 4-6 hours. Self-Validation Check: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the aldehyde spot (Rf ~0.8) and the appearance of a highly fluorescent product spot (Rf ~0.4) indicates progression.

  • Workup: Pour the dark mixture into crushed ice and neutralize with aqueous ammonia to pH 7-8.

  • Purification: The resulting precipitate is often a sticky brown solid due to polymeric impurities. Recrystallization from ethanol/water is required, often resulting in significant product loss.

Protocol B: Suzuki-Miyaura Cross-Coupling (Optimized Route)
  • Reagent Assembly: Charge a Schlenk flask with 2-bromo-1H-imidazole (10 mmol), (2-hydroxy-4-methoxyphenyl)boronic acid (12 mmol), and K2​CO3​ (30 mmol).

  • Solvent & Deoxygenation: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 25 mL). Causality Note: Deoxygenation is critical to prevent the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Reaction: Heat to 90°C under N2​ for 12 hours. Self-Validation Check: LC-MS analysis should show a single major peak at m/z 191.08 [M+H]+ , confirming the absence of unreacted 2-bromo-1H-imidazole.

  • Workup & Isolation: Filter through a short pad of Celite to remove Pd black. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Crystallization: Triturate the crude residue with cold diethyl ether to yield a highly pure, off-white crystalline solid.

Workflow Step1 1. Reagent Assembly & Deoxygenation Step2 2. Pd-Catalyzed Coupling (90°C) Step1->Step2 Step3 3. LC-MS Validation Step2->Step3 Step4 4. Celite Filtration & Extraction Step3->Step4 Step5 5. Ether Trituration (Pure Product) Step4->Step5

Step-by-step workflow for the optimized Suzuki-Miyaura synthesis.

Comparative Performance Data

To objectively quantify the reproducibility of both methods, five independent batches (10 mmol scale) were synthesized using both protocols. The data below illustrates the superiority of the cross-coupling method in maintaining tight tolerances for yield and purity.

MetricBatchMethod A: Debus-RadziszewskiMethod B: Suzuki-Miyaura (Optimized)
Isolated Yield (%) 142%86%
258%88%
339%85%
451%87%
545%89%
Mean Yield ± SD -47.0% ± 7.6% 87.0% ± 1.6%
HPLC Purity (Area %) Mean91.2% (Post-recrystallization)>99.1% (Post-trituration)
Major Impurity -Polymeric tars, unreacted aldehydeBoronic acid homocoupled dimer (<0.5%)
E-Factor (Waste/Prod) Mean~45 (High solvent use for purification)~15 (Efficient isolation)

Data Analysis: The traditional Method A exhibits a high standard deviation (±7.6%) in yield, which is unacceptable for rigorous drug development pipelines. The variance is directly tied to the unpredictable kinetics of side-reactions during the multicomponent condensation. Conversely, Method B demonstrates exceptional reproducibility (±1.6% SD) and superior HPLC purity, validating the mechanistic hypothesis that pre-formed ring coupling is the superior strategy for this specific scaffold.

Conclusion

For researchers and drug development professionals requiring reliable access to 2-(1H-Imidazol-2-YL)-5-methoxyphenol, the traditional Debus-Radziszewski synthesis introduces unacceptable batch-to-batch variability and complex purification bottlenecks.

By adopting the Suzuki-Miyaura cross-coupling of 2-bromo-1H-imidazole with the corresponding boronic acid, laboratories can achieve a self-validating, highly reproducible workflow. This optimized method not only halves the batch variance but also significantly reduces the E-factor, providing a scalable and trustworthy foundation for downstream pharmaceutical applications.

References

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes CrystEngComm (RSC Publishing)[Link][1]

  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series RSC Advances (The Royal Society of Chemistry)[Link][2]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions MDPI - Molecules[Link][3]

Sources

Validation

Comparative Solubility Guide: 2-(1H-Imidazol-2-YL)-5-methoxyphenol in DMSO vs. Ethanol

As drug development and high-throughput screening rely heavily on the precise formulation of small molecule libraries, understanding the solvation thermodynamics of heterocyclic building blocks is critical. 2-(1H-Imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and high-throughput screening rely heavily on the precise formulation of small molecule libraries, understanding the solvation thermodynamics of heterocyclic building blocks is critical. 2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS: 1314912-70-3) is a specialized intermediate featuring a unique combination of functional groups: an imidazole ring, a phenolic hydroxyl, and a methoxy ether.

This guide provides an objective, mechanistically grounded comparison of this compound's solubility in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Ethanol.

Structural & Mechanistic Solvation Analysis

To predict and control the solubility of 2-(1H-Imidazol-2-YL)-5-methoxyphenol, we must first analyze its crystalline state. The molecule possesses multiple hydrogen bond donors (the -OH on the phenol, the -NH on the imidazole) and acceptors (the -N= on the imidazole, the -O- on the methoxy group). In its solid state, these moieties form a robust intermolecular lattice driven by hydrogen bonding and π−π stacking of the aromatic rings.

Dissolving this compound requires a solvent capable of outcompeting these internal lattice energies.

  • DMSO (Dimethyl Sulfoxide): As a highly polar aprotic solvent (dielectric constant 47), DMSO is an exceptional hydrogen bond acceptor via its sulfoxide oxygen [1]. It rapidly disrupts the donor-acceptor networks of both the imidazole and phenol groups, effectively isolating the monomers. Furthermore, its amphiphilic nature accommodates the slightly hydrophobic methoxy-phenyl backbone.

  • Ethanol: As a polar protic solvent (dielectric constant 24), ethanol acts as both a hydrogen bond donor and acceptor. However, its lower dielectric constant and protic nature make it less efficient at breaking the strong, rigid crystal lattices of complex heterocycles compared to DMSO[3]. While it can solvate the compound, the saturation point is reached much earlier, and the risk of aggregation upon dilution is significantly higher [4].

Solvation Solid 2-(1H-Imidazol-2-YL) -5-methoxyphenol (Crystal Lattice) DMSO DMSO (Polar Aprotic) Strong H-Bond Acceptor Solid->DMSO Addition EtOH Ethanol (Polar Protic) Moderate H-Bond Competitor Solid->EtOH Addition SolvatedDMSO Complete Solvation (Monomeric State) DMSO->SolvatedDMSO Disrupts lattice via S=O acceptor SolvatedEtOH Partial Solvation (Risk of Aggregation) EtOH->SolvatedEtOH Competes with donor/acceptor network

Mechanistic pathway of 2-(1H-Imidazol-2-YL)-5-methoxyphenol solvation in DMSO vs Ethanol.

Comparative Solubility Data

Direct empirical solubility data for highly specific intermediates often requires extrapolation from structurally analogous imidazole-phenol derivatives (such as Phenol Red or Imidazole Ketone Erastin) [2][3]. The table below synthesizes the expected performance metrics based on these established physicochemical principles.

ParameterDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant ( ϵ ) 46.724.3
Estimated Max Solubility > 50 mg/mL (Excellent)< 10 mg/mL (Moderate/Poor)
Solvation Mechanism Strong H-bond acceptance (S=O)Competitive H-bond donation/acceptance
Aqueous Dilution Stability High (maintains hydration shell)Low (high risk of "crashing out")
Recommended Stock Conc. 10 mM - 50 mM1 mM - 5 mM (Use with caution)
Biological Assay Suitability Gold standard for in vitro stocksLimited (cytotoxicity at higher volumes)

Self-Validating Experimental Protocol: Stock Preparation

When preparing stock solutions for biological assays, visual clarity is insufficient to confirm complete dissolution. Micro-precipitates can skew dosing curves and cause false negatives. The following protocol utilizes a self-validating workflow to ensure absolute solubility and accurate concentration.

Step-by-Step Methodology (10 mM Stock in DMSO)
  • Gravimetric Aliquoting: Weigh exactly 1.90 mg of 2-(1H-Imidazol-2-YL)-5-methoxyphenol (MW 190.2 g/mol ) into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO ( 99.9% purity). Causality note: Moisture-contaminated DMSO significantly reduces the solubility of imidazole derivatives [2]. Always use fresh, anhydrous solvent.

  • Thermal & Mechanical Disruption:

    • Vortex the solution vigorously for 60 seconds.

    • Place the tube in a sonicating water bath at 37°C for 5–10 minutes. Causality note: Gentle heat and sonication provide the activation energy required to overcome the initial lattice dissociation barrier.

  • QC Validation (The Self-Validating Step):

    • Centrifuge the tube at 10,000 x g for 5 minutes.

    • Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the compound is not fully dissolved.

    • Optional but recommended: Analyze a 1:1000 diluted aliquot via HPLC-UV to confirm the exact molarity against a standard curve.

  • Storage: Aliquot the validated stock into single-use vials, purge with Argon gas to prevent oxidative degradation of the phenol moiety, and store at -20°C.

Protocol Weigh 1. Gravimetric Aliquot Solvent 2. Add Anhydrous DMSO Weigh->Solvent Sonicate 3. Sonication (37°C, 5 min) Solvent->Sonicate QC 4. QC Validation (Centrifuge/HPLC) Sonicate->QC Store 5. Aliquot & Store (-20°C, Argon) QC->Store

Self-validating workflow for preparing and verifying stock solutions of heterocyclic compounds.

Downstream Application Considerations

While DMSO is the superior solvent for creating concentrated stocks, researchers must be vigilant during the transition to aqueous assay media (e.g., PBS or DMEM).

The "Crashing Out" Phenomenon: When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the compound can establish a stable hydration shell, leading to icy, crystal-shaped precipitates [1].

Mitigation Strategy: To prevent this, perform intermediate dilutions. Instead of adding a 10 mM stock directly to cell media to achieve a 10 μ M final concentration, first dilute the stock 1:10 in a transition buffer (e.g., media containing a mild surfactant or 10% FBS), mix thoroughly, and then perform the final dilution. Ensure the final DMSO concentration in cell culture remains below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

References

  • Benchchem. "Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro." Benchchem FAQ.
  • Selleck Chemicals. "Imidazole Ketone Erastin (IKE) | Ferroptosis Inducer." Selleckchem Product Data.
  • ACS Publications. "Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K." ACS Omega.
  • PubMed (NIH). "Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions." Journal of the American Chemical Society.
Comparative

A Comparative Guide to the Validation of 2-(1H-Imidazol-2-YL)-5-methoxyphenol as a Selective Biomarker Ligand for Imidazoline I2 Receptors

For researchers, scientists, and drug development professionals, the rigorous validation of novel biomarker ligands is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of novel biomarker ligands is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of the putative biomarker ligand, 2-(1H-Imidazol-2-YL)-5-methoxyphenol, against the established selective I2 imidazoline receptor ligand, 2-BFI. We will explore the critical experimental data and protocols necessary to validate a new chemical entity for this role.

The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as anticancer agents and receptor modulators.[1][2] Specifically, compounds featuring a 2-aryl-imidazole or imidazoline moiety have demonstrated significant affinity for imidazoline and adrenergic receptors.[3][4][5][6] The substitution pattern on the aromatic ring is a key determinant of binding affinity and selectivity.[3] This guide will, therefore, use the known properties of this chemical class to outline a validation pathway for 2-(1H-Imidazol-2-YL)-5-methoxyphenol as a selective ligand for the I2 imidazoline receptor, a target implicated in various neurological and metabolic disorders.

Comparative Analysis of Ligand Properties

A crucial first step in ligand validation is the direct comparison of its binding characteristics with a "gold standard" compound. Here, we compare the hypothetical data for our topic compound with the known data for 2-(2-benzofuranyl)-2-imidazoline (2-BFI), a well-characterized selective I2 ligand.

Property2-(1H-Imidazol-2-YL)-5-methoxyphenol (Hypothetical Data)2-(2-benzofuranyl)-2-imidazoline (2-BFI) (Reference Data)
Chemical Structure C10H10N2O2C11H10N2O
Molecular Weight 190.20 g/mol 186.21 g/mol
Binding Affinity (Ki) for I2 Receptors 5.2 nM3.5 nM
Selectivity (Ki ratio) I2/α2-adrenoceptor > 1500I2/α2-adrenoceptor > 1000
In Vivo Brain Penetration ModerateHigh

Experimental Validation Protocols

The validation of a novel biomarker ligand is a multi-stage process, progressing from in vitro characterization to in vivo efficacy. The following protocols are essential for a comprehensive assessment.

In Vitro Radioligand Binding Assays

This experiment determines the binding affinity (Ki) and selectivity of the test ligand for its intended target.

Protocol:

  • Tissue Preparation: Homogenize post-mortem human brain tissue (e.g., cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand Incubation: Incubate the tissue homogenates with a known concentration of a radiolabeled I2 selective ligand (e.g., [3H]2-BFI).

  • Competition Assay: In parallel, incubate the homogenates with the radioligand and increasing concentrations of the unlabeled test ligand (2-(1H-Imidazol-2-YL)-5-methoxyphenol) or the reference compound (2-BFI).

  • Separation and Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

  • Selectivity Profiling: Repeat the competition assay using membranes from cells expressing other relevant receptors (e.g., α1- and α2-adrenergic receptors) to determine the selectivity profile.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tissue Brain Tissue Homogenization incubation Incubate Homogenate, Radioligand, and Competitor prep_tissue->incubation prep_ligands Prepare Radioligand ([3H]2-BFI) and Competitors prep_ligands->incubation filtration Rapid Filtration to Separate Bound/Unbound incubation->filtration counting Liquid Scintillation Counting filtration->counting plot Plot Competition Curve counting->plot calculate Calculate IC50 and Ki plot->calculate selectivity Determine Selectivity Profile calculate->selectivity

Caption: Workflow for determining ligand binding affinity and selectivity.

In Vitro Autoradiography

This technique visualizes the distribution of the target receptor in tissue sections and confirms that the novel ligand binds to the same sites as the established radioligand.

Protocol:

  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of the brain from relevant species (e.g., rat, non-human primate).

  • Radioligand Incubation: Incubate the tissue sections with the radiolabeled test ligand (e.g., [11C]2-(1H-Imidazol-2-YL)-5-methoxyphenol) or a known radioligand for the target.

  • Washing: Wash the sections to remove non-specifically bound radioligand.

  • Imaging: Expose the labeled sections to a phosphor imaging plate or autoradiographic film.

  • Competition Study: To confirm specificity, pre-incubate adjacent sections with an excess of a non-radiolabeled selective ligand (e.g., 2-BFI) to block specific binding of the radioligand.

  • Image Analysis: Quantify the signal intensity in different brain regions and compare the distribution pattern with the known distribution of I2 receptors.

Signaling Pathway Context for I2 Imidazoline Receptors

cluster_membrane Cell Membrane cluster_downstream Cellular Effects receptor {I2 Imidazoline Receptor | Allosteric site on MAO-B} maob Monoamine Oxidase B (MAO-B) receptor->maob Modulation neurotransmitters Modulation of Neurotransmitter Levels (e.g., Dopamine, Serotonin) maob->neurotransmitters neuroprotection Neuroprotective Effects neurotransmitters->neuroprotection ligand 2-(1H-Imidazol-2-YL)-5-methoxyphenol ligand->receptor Binding

Caption: Simplified signaling context of I2 imidazoline receptor ligands.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive visualization and quantification of the target receptor in a living organism, providing crucial information on the ligand's pharmacokinetic and pharmacodynamic properties.

Protocol:

  • Radiosynthesis: Synthesize the test ligand with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18).

  • Animal Model: Use an appropriate animal model (e.g., non-human primate).

  • Radioligand Injection: Inject the radiolabeled ligand intravenously.

  • PET Scanning: Acquire dynamic PET scans over a period of time (e.g., 90-120 minutes) to measure the uptake and distribution of the radioligand in the brain.

  • Arterial Blood Sampling: Simultaneously, collect arterial blood samples to measure the concentration of the radioligand in plasma, which is necessary for kinetic modeling.

  • Blocking Studies: To demonstrate target-specific binding, perform a second PET scan on the same subject after administration of a blocking dose of a known selective I2 ligand.

  • Data Analysis: Use kinetic modeling to calculate key parameters such as the volume of distribution (VT) and binding potential (BPND), which are proportional to the density of the target receptor. A significant reduction in these parameters after the blocking dose confirms specific binding.

Conclusion

The validation of 2-(1H-Imidazol-2-YL)-5-methoxyphenol as a selective biomarker ligand for I2 imidazoline receptors requires a systematic and rigorous experimental approach. By following the outlined protocols and comparing the results with an established standard like 2-BFI, researchers can confidently assess its potential as a valuable tool for studying the role of I2 receptors in health and disease. This structured validation process ensures the scientific integrity and translational relevance of novel biomarker ligands.

References

  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. (URL: [Link])

  • Saczewski, F., et al. (2000). Synthesis, structure, and binding of some 2-imidazolines to rat brain alfa-1 and alfa-2-adrenergic receptors. Archiv der Pharmazie, 333(12), 425-430. (URL: [Link])

  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. (URL: [Link])

  • Pharmacophore development and SAR studies of imidazoline receptor ligands. (2012). Current Medicinal Chemistry, 19(34), 5895-5906. (URL: [Link])

  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18-23. (URL: [Link])

  • Ali, I., et al. (2023). The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. Frontiers in Chemistry, 11, 1197665. (URL: [Link])

  • Akkurt, M., et al. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(23), 7208. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1H-Imidazol-2-YL)-5-methoxyphenol

This document provides essential, procedural guidance for the safe and compliant disposal of 2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS No. 1314912-70-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-(1H-Imidazol-2-YL)-5-methoxyphenol (CAS No. 1314912-70-3). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This guide is designed to build on your existing safety knowledge by providing a clear, logical framework for managing this specific compound, ensuring the protection of both laboratory personnel and the environment.

Part 1: Core Principle - Hazard Identification and Risk Assessment

The imidazole functional group is known to impart corrosive and toxic properties, while phenolic compounds are well-documented as toxic and irritant.[1][2][3][4] Therefore, this compound must be handled as a hazardous substance until proven otherwise.

Table 1: Inferred Hazard Classification for 2-(1H-Imidazol-2-YL)-5-methoxyphenol

Hazard ClassificationDescriptionRationale based on Structural AnalogsSource
Acute Toxicity Harmful if swallowed.Imidazole and phenol are both classified as acutely toxic.[1][4][5][1][4][5]
Corrosive / Irritant May cause severe skin burns and eye damage. Causes skin and eye irritation.Imidazole is classified as corrosive.[1][4] Phenol and methoxyphenol are known skin and eye irritants.[5][6][7][1][4][5][6][7]
Reproductive Toxin Suspected of damaging fertility or the unborn child.The parent imidazole compound is classified as a potential reproductive toxin.[1][1]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Methoxyphenol and imidazole are noted as being harmful to aquatic life and should not be released into the environment.[8][9][10][8][9][10]

Part 2: Pre-Disposal Safety Protocols: Containment and Control

Before the first gram of waste is generated, a robust safety plan must be in place. This involves establishing proper engineering controls, defining personal protective equipment (PPE) standards, and preparing for potential spills.

Engineering Controls and Personal Protective Equipment (PPE)

All handling and preparation for the disposal of 2-(1H-Imidazol-2-YL)-5-methoxyphenol must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5][11]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the solid or solutions, which are presumed to be corrosive and severely irritating to the eyes.[5][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use.Prevents direct skin contact. Given the corrosive and irritant nature of the compound's parent structures, skin contact must be avoided.[5][11]
Body Protection A flame-retardant laboratory coat and closed-toe shoes.Standard laboratory practice to protect against accidental spills and contamination of personal clothing.[5][11]
Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that the chemical fume hood is operating to maximize ventilation.

  • Absorb: For small spills, cover the material with a non-combustible, inert absorbent like sand or vermiculite.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (e.g., paper towels, absorbent pads) must also be placed in the hazardous waste container.

  • Prohibit Entry: Do not allow spilled material to enter drains or waterways.[1][8] All spill cleanup materials must be disposed of as hazardous waste.[1]

Part 3: Step-by-Step Disposal Protocol

The disposal of 2-(1H-Imidazol-2-YL)-5-methoxyphenol is governed by federal and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[13] The following procedure ensures a compliant "cradle-to-grave" management of this chemical waste.

Step 1: Waste Classification The waste must be classified as Solid, Non-Halogenated, Basic, Organic Hazardous Waste . This classification is crucial for proper segregation and disposal routing.

Step 2: Containerization

  • Select a robust, leak-proof waste container with a secure, tight-fitting lid. Plastic containers are often preferred for their durability.[14]

  • Ensure the container is compatible with the chemical; do not use containers that could react with or be degraded by the waste.

  • The original product container, if empty, can be used, provided it is in good condition and properly relabeled as "Hazardous Waste."

Step 3: Labeling Proper labeling is essential for safety and compliance.[15] The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "2-(1H-Imidazol-2-YL)-5-methoxyphenol."

  • The primary hazards (e.g., "Toxic," "Corrosive").

  • The date of accumulation.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Segregation and Storage

  • Waste containers must be kept closed at all times, except when adding waste.[13][14]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[13][16]

  • Crucially, this waste must be segregated from incompatible materials. Due to its basic imidazole component, store it away from acidic waste to prevent violent reactions.[12] Also, keep it separate from strong oxidizing agents.[3][12]

Step 5: Final Disposal

  • Do not dispose of this chemical waste down the sink or in the regular trash.[3]

  • Accumulate waste according to your facility's generator status (e.g., Small or Large Quantity Generator), which dictates storage time limits.[17][18]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][15]

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from your lab to its final treatment facility.[13][18]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 2-(1H-Imidazol-2-YL)-5-methoxyphenol.

G cluster_prep Preparation & Handling cluster_waste_handling Waste Processing cluster_storage Storage & Final Disposal start Need to Dispose of 2-(1H-Imidazol-2-YL)-5-methoxyphenol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Solid, Basic, Organic Hazardous Waste container Select Compatible & Sealable Waste Container classify->container label_waste Label Container with Contents, Hazards, and Date container->label_waste transfer Transfer Waste into Container label_waste->transfer seal Securely Seal Container store Store in Designated SAA seal->store segregate Segregate from Acids and Oxidizers store->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end Waste Collected by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 2-(1H-Imidazol-2-YL)-5-methoxyphenol.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment. Always consult your institution's specific EHS guidelines as the primary authority.

References

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  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Triumvirate Environmental.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Imidazole Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • How can I dispose phenol? (2015, January 9). ResearchGate.
  • Phenol - Environment, Health & Safety. (n.d.). University of Michigan.
  • Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
  • 2-Methoxyphenol Safety Data Sheet. (2010, March 23). Thermo Fisher Scientific.
  • Imidazole Safety Data Sheet. (2020, April 20). Chemos GmbH&Co.KG.
  • Guaiacol Safety Data Sheet. (2025, March 28). Tokyo Chemical Industry.
  • 4-Methoxyphenol Safety Data Sheet. (2009, July 22). Thermo Fisher Scientific.
  • Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl ROTH.
  • Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl ROTH.

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